5-Methyl-2-pentyl-3-phenylfuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-pentyl-3-phenylfuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c1-3-4-6-11-16-15(12-13(2)17-16)14-9-7-5-8-10-14/h5,7-10,12H,3-4,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEJXBFZPUAQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C=C(O1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705309 | |
| Record name | 5-Methyl-2-pentyl-3-phenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001207-02-8 | |
| Record name | 5-Methyl-2-pentyl-3-phenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 5-Methyl-2-pentyl-3-phenylfuran
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-methyl-2-pentyl-3-phenylfuran is limited in publicly available literature. This guide has been compiled by leveraging data from structurally analogous compounds and well-established principles of organic chemistry to provide a comprehensive predictive overview of its chemical properties, synthesis, and potential biological relevance.
Introduction
Furan derivatives are a significant class of heterocyclic compounds that are integral to medicinal chemistry and drug discovery. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for the development of novel therapeutic agents. This technical guide focuses on the chemical properties of this compound, a trisubstituted furan. By examining its predicted physicochemical characteristics, outlining a plausible synthetic route, and exploring its potential biological activities through analogy with related compounds, this document aims to provide a valuable resource for researchers interested in the therapeutic potential of novel furan derivatives.
Physicochemical and Spectroscopic Properties
The chemical properties of this compound have been estimated based on data from analogous compounds such as 2-pentylfuran, 3-phenylfuran, and other substituted furans.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound and its structural analogues.
| Property | This compound (Predicted) | 2-Pentylfuran | 3-Phenylfuran[1] | 2-Methyl-5-pentylfuran[2] |
| Molecular Formula | C₁₆H₂₀O | C₉H₁₄O | C₁₀H₈O | C₁₀H₁₆O |
| Molecular Weight ( g/mol ) | 228.33 | 138.21 | 144.17 | 152.24 |
| Boiling Point (°C) | ~280-300 | 162-163 | 225-227 | Not available |
| Density (g/mL) | ~0.95-1.05 | 0.886 | 1.076 | Not available |
| Refractive Index | ~1.52-1.54 | 1.447 | 1.586 | Not available |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). | Insoluble in water; Soluble in organic solvents. | Insoluble in water; Soluble in organic solvents. | Not available |
Predicted Spectroscopic Data
Spectroscopic data for this compound is predicted based on the analysis of its structural components and data from similar furan derivatives.
| Spectroscopy | Predicted Data for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.50 (m, 5H, Ar-H), 6.15 (s, 1H, furan H-4), 2.65 (t, 2H, -CH₂-pentyl), 2.25 (s, 3H, -CH₃), 1.60-1.70 (m, 2H, -CH₂-pentyl), 1.25-1.40 (m, 4H, -CH₂-pentyl), 0.85-0.95 (t, 3H, -CH₃ pentyl) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-155 (furan C-5), 140-145 (furan C-2), 130-135 (Ar C-ipso), 128-130 (Ar C-ortho, C-meta), 125-128 (Ar C-para), 115-120 (furan C-3), 105-110 (furan C-4), 31.5 (-CH₂-), 28.0 (-CH₂-), 22.5 (-CH₂-), 14.0 (-CH₃ pentyl), 12.0 (-CH₃) |
| Mass Spectrometry (EI) | Predicted m/z: 228 (M⁺), prominent fragments from benzylic cleavage and fragmentation of the pentyl chain. |
Synthesis and Experimental Protocols
The most versatile and widely applicable method for the synthesis of substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3][4][5]
Proposed Synthetic Pathway
A plausible synthetic route to this compound is outlined below, starting from readily available precursors. This pathway involves the creation of a 1,4-dicarbonyl intermediate followed by a Paal-Knorr cyclization.
Caption: Proposed synthetic pathway for this compound.
General Experimental Protocol for Paal-Knorr Furan Synthesis
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Materials:
-
3-Phenyl-2,5-nonanedione (1,4-diketone precursor)
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst (e.g., H₂SO₄, HCl)[4]
-
Toluene or another suitable solvent
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the 1,4-diketone (1 equivalent) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 0.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is consumed. Water will be collected in the Dean-Stark trap.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, many furan and phenylfuran derivatives have been reported to exhibit significant biological activities.
Anticipated Biological Profile
Based on structure-activity relationships of similar compounds, this compound could potentially exhibit:
-
Anticancer Activity: Many furan-containing compounds have demonstrated cytotoxicity against various cancer cell lines. The presence of the phenyl group is often associated with enhanced anticancer effects.
-
Antimicrobial Activity: Furan derivatives have been investigated for their antibacterial and antifungal properties. The lipophilic nature of the pentyl group may facilitate membrane interaction and contribute to antimicrobial action.
Potential Modulation of Signaling Pathways
Several studies have indicated that furan derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[6][7][8]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
This diagram illustrates a potential mechanism where this compound could inhibit PI3K, leading to downstream effects that suppress cell proliferation and promote apoptosis.
Conclusion
This compound represents an interesting, yet underexplored, molecule within the broader class of biologically active furan derivatives. This technical guide provides a predictive framework for its chemical properties and a practical approach to its synthesis. The potential for this compound to exhibit anticancer and antimicrobial activities, possibly through the modulation of critical cellular signaling pathways, warrants further investigation. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research and development efforts in this promising area of medicinal chemistry.
References
- 1. 3-Phenylfuran | C10H8O | CID 518802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Methyl-2-pentyl-3-phenylfuran: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 5-Methyl-2-pentyl-3-phenylfuran. As this is a potentially new chemical entity, publicly available spectroscopic data is not available. This guide, therefore, presents predicted spectral characteristics based on data from structurally analogous compounds. Furthermore, it details the standardized experimental protocols required to obtain and verify the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this target molecule.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, extrapolated from known data of 2-pentylfuran, 3-phenylfuran, and 5-methylfurfural. These values serve as a reference for the anticipated spectral features of the target compound.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | 7.20 - 7.50 | Multiplet |
| Furan-H (position 4) | ~6.10 | Singlet |
| -CH₂- (pentyl, adjacent to furan) | ~2.60 | Triplet |
| -CH₃ (on furan) | ~2.30 | Singlet |
| -(CH₂)₃- (pentyl) | 1.30 - 1.70 | Multiplet |
| -CH₃ (pentyl) | ~0.90 | Triplet |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Phenyl C (quaternary) | ~135 |
| Phenyl C-H | 125 - 129 |
| Furan C-O (C2) | ~157 |
| Furan C-O (C5) | ~152 |
| Furan C-Ph (C3) | ~120 |
| Furan C-H (C4) | ~105 |
| -CH₂- (pentyl, adjacent to furan) | ~28 |
| -(CH₂)₃- (pentyl) | 22 - 32 |
| -CH₃ (on furan) | ~14 |
| -CH₃ (pentyl) | ~14 |
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (Aromatic) | 3000 - 3100 |
| C-H stretching (Aliphatic) | 2850 - 3000 |
| C=C stretching (Aromatic ring) | 1500 - 1600 |
| C=C stretching (Furan ring) | 1450 - 1550 |
| C-O-C stretching (Furan ring) | 1000 - 1250 |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 228.15 | Molecular Ion |
| [M-C₄H₉]⁺ | 171.08 | Loss of a butyl radical from the pentyl group |
| [C₆H₅CO]⁺ | 105.03 | Phenylacylium ion |
| [C₅H₁₁]⁺ | 71.09 | Pentyl cation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments required for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial.[1][2] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is between 4 and 5 cm.[1]
-
If required for chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[1]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]
-
Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.[1]
-
Tune the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (for a liquid sample):
-
Data Acquisition:
-
Place the prepared salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and correlate them to specific functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction and Ionization:
-
For a volatile compound like a furan derivative, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[5][6]
-
Inject a dilute solution of the sample into the GC, where it is vaporized and separated from any impurities.
-
The separated compound then enters the mass spectrometer's ion source.
-
Electron Ionization (EI) is a common method for furan derivatives, where the sample molecules are bombarded with high-energy electrons to create a molecular ion and fragment ions.
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of Novel Furan Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: While the specific crystal structure of 5-Methyl-2-pentyl-3-phenylfuran has not been publicly documented, this guide provides a comprehensive overview of the principles and methodologies required for its determination. Focusing on single-crystal X-ray diffraction, the gold standard for structural elucidation of small organic molecules, this document outlines the experimental workflow, data analysis, and standard presentation of crystallographic information. The protocols and data formats detailed herein serve as a robust framework for the structural analysis of novel furan derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction
Furan derivatives represent a class of heterocyclic compounds with a wide range of biological activities and applications. The precise three-dimensional arrangement of atoms within these molecules, as determined by their crystal structure, is fundamental to understanding their structure-activity relationships (SAR), designing new therapeutic agents, and engineering materials with desired properties. This guide uses the novel compound this compound as a representative example to detail the process of crystal structure determination.
The Pathway to Crystal Structure Elucidation
The determination of a novel compound's crystal structure is a multi-step process that begins with synthesis and culminates in the public deposition of structural data. The overall workflow integrates chemical synthesis, purification, crystallization, and advanced analytical techniques.
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[1] The three basic steps are obtaining a suitable crystal, collecting diffraction data, and solving the structure.[2]
3.1. Synthesis and Crystallization
-
Synthesis: this compound would first be synthesized. Classic methods for synthesizing substituted furans include the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with a dehydrating agent like phosphorus pentoxide, or the Feist–Benary synthesis.[3]
-
Purification: The crude product must be purified to a high degree, typically using column chromatography or recrystallization, to remove impurities that can inhibit crystal growth.
-
Single Crystal Growth: The most critical and often challenging step is growing a high-quality single crystal, ideally larger than 0.1 mm in all dimensions, free of significant imperfections.[2][4] Common techniques for small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly over days or weeks.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent gradually lowers the solubility, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.
-
3.2. Data Collection
The selected crystal is mounted on a goniometer head and placed within an intense, monochromatic X-ray beam.[2][5] Modern diffractometers automate the process of rotating the crystal and collecting the diffraction pattern.
-
Mounting: A suitable crystal is selected under a microscope and mounted on a loop or glass fiber.
-
Centering: The crystal is centered in the X-ray beam.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal system, a strategy is calculated to collect a complete, unique set of diffraction data with appropriate redundancy. The crystal is rotated in the X-ray beam, and hundreds or thousands of images are recorded on a detector.[5]
3.3. Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects).[6]
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods, which use statistical relationships between reflection intensities.[2]
-
Structure Refinement: An initial molecular model is built into the electron density map. The positions of the atoms, their displacement parameters (describing thermal motion), and other variables are then refined using a least-squares algorithm to achieve the best possible fit with the experimental diffraction data.[1]
Data Presentation and Interpretation
Crystallographic data is standardized and presented in a Crystallographic Information File (CIF).[7][8][9] This machine-readable text file contains all relevant information about the experiment and the final structure.[10] Key quantitative data are summarized in tables for easy comparison and assessment of quality.
Table 1: Example Crystal Data and Structure Refinement for C₁₆H₂₀O
(Note: The following data are illustrative for a hypothetical small organic molecule and do not represent actual data for this compound.)
| Parameter | Value |
| Empirical formula | C₁₆H₂₀O |
| Formula weight | 228.33 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 10.123(4) Å |
| b | 8.456(2) Å |
| c | 15.789(5) Å |
| α | 90° |
| β | 105.34(1)° |
| γ | 90° |
| Volume | 1303.4(7) ų |
| Z | 4 |
| Density (calculated) | 1.162 Mg/m³ |
| Absorption coefficient | 0.071 mm⁻¹ |
| F(000) | 496 |
| Data collection | |
| Reflections collected | 9542 |
| Independent reflections | 2301 [R(int) = 0.045] |
| Refinement | |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.138 |
Table 2: Example Atomic Coordinates and Equivalent Isotropic Displacement Parameters
| Atom | x | y | z | U(eq) [Ų] |
| O1 | 0.2541(2) | 0.8432(3) | 0.4521(1) | 0.025(1) |
| C1 | 0.3682(3) | 0.7654(4) | 0.4893(2) | 0.022(1) |
| C2 | 0.4511(3) | 0.8311(4) | 0.5420(2) | 0.023(1) |
| C3 | 0.3955(3) | 0.9450(4) | 0.5611(2) | 0.024(1) |
| C4 | 0.2819(3) | 0.9633(4) | 0.5012(2) | 0.026(1) |
| ... | ... | ... | ... | ... |
From these data, precise bond lengths, bond angles, and torsion angles can be calculated, providing a complete three-dimensional model of the molecule as it exists in the crystalline state.
Conclusion
While the crystal structure of this compound is not currently available in the public domain, the methods for its determination are well-established. Single-crystal X-ray diffraction offers an unambiguous route to defining its molecular geometry. The detailed protocols and data presentation standards outlined in this guide provide the necessary framework for researchers and drug development professionals to pursue the structural elucidation of this and other novel furan derivatives, thereby enabling deeper insights into their chemical behavior and biological function.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Furan - Wikipedia [en.wikipedia.org]
- 4. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
An In-depth Technical Guide on the Potential Mechanism of Action of 5-Methyl-2-pentyl-3-phenylfuran
Disclaimer: There is currently a lack of publicly available scientific literature detailing the specific mechanism of action, biological activity, or signaling pathways of 5-Methyl-2-pentyl-3-phenylfuran. This guide, therefore, presents a hypothetical mechanism of action based on the known biological activities of structurally related furan-containing compounds. The proposed pathways and experimental protocols are intended to serve as a framework for future research into this molecule.
Introduction
The furan ring is a five-membered aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds.[1] Its presence can enhance binding affinity, selectivity, and the overall pharmacokinetic profiles of drug candidates.[2] Furan derivatives have been reported to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] The furan nucleus can also act as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can be advantageous in drug design.[1] This guide will explore the potential mechanism of action of this compound by examining the activities of analogous substituted furans.
Potential Pharmacological Activities and Mechanisms of Action
The biological activity of furan derivatives is largely dictated by the nature and position of their substituents.[1] For this compound, the combination of alkyl (methyl, pentyl) and aryl (phenyl) groups suggests several potential pharmacological roles.
1. Antimicrobial and Antifungal Activity
Many furan-containing compounds exhibit potent antimicrobial properties.[4] For instance, the antibacterial action of nitrofurantoin involves the enzymatic reduction of the nitro group within bacterial cells to generate reactive intermediates that damage ribosomal proteins and DNA.[1] In this context, the furan ring serves as a critical scaffold for this bioactivation.[1]
Structurally similar phenylfuran derivatives have also demonstrated antimicrobial and antiproliferative activities.[5] A proposed mechanism for this compound could involve disruption of microbial cell membranes or inhibition of essential enzymes. The lipophilic nature of the pentyl and phenyl groups may facilitate its partitioning into microbial cell membranes, leading to altered membrane fluidity and function.
Some 3-phenyl-furanone derivatives, which share the 3-phenylfuran core, have shown significant antifungal activity, particularly against Aspergillus fumigatus.[6] This suggests that the 3-phenylfuran moiety could be a key pharmacophore for antifungal action, potentially through the inhibition of fungal-specific enzymes.
2. Anticancer Activity
The furan nucleus is a scaffold for a variety of anticancer agents.[4] Substituted phenylfurans, in particular, have been investigated as potential therapeutics. For example, derivatives of (5-phenylfuran-2-yl)methanamine have been identified as inhibitors of human sirtuin 2 (SIRT2), a histone deacetylase that is a promising target in oncology.[7] It is plausible that this compound could interact with specific enzymes or receptors involved in cancer cell proliferation and survival.
Another potential mechanism could be the induction of DNA damage. While not a primary therapeutic goal, some phenylfuranylnicotinamidines have been shown to possess nuclease-like DNA degradation abilities.[5]
3. Central Nervous System (CNS) Activity
Certain furan derivatives have been reported to possess CNS depressant and analgesic activities.[8] The overall lipophilicity of this compound might allow it to cross the blood-brain barrier, suggesting a potential for CNS-related effects. The mechanism for such activity would likely involve modulation of neurotransmitter receptors or ion channels.
Quantitative Data from Structurally Related Compounds
To provide a context for the potential potency of this compound, the following table summarizes the biological activities of various substituted furan derivatives found in the literature.
| Compound Class/Derivative | Biological Activity | Measurement | Value | Reference |
| Phenylfuranylnicotinamidines | Antimicrobial (S. aureus) | MIC | 10 µM | [5] |
| Phenylfuranylnicotinamidines | Antiproliferative (General) | GI₅₀ | 0.83 µM | [5] |
| 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one | Antifungal (A. fumigatus) | Activity | 1.34 µg/mL | [6] |
| (5-Phenylfuran-2-yl)methanamine Derivative (Compound 25) | SIRT2 Inhibition | IC₅₀ | 2.47 µM | [7] |
| Methyl-5-(hydroxymethyl)-2-furan Carboxylate Derivative | Cytotoxicity (HeLa cells) | IC₅₀ | 62.37 µg/mL | [9][10] |
| Methyl-5-(hydroxymethyl)-2-furan Carboxylate Derivative | Antibacterial | MIC | 250 µg/mL | [9][10] |
Potential Signaling Pathways and Molecular Interactions
Based on the activities of related compounds, we can hypothesize potential signaling pathways that this compound might modulate.
1. Hypothesized Antimicrobial Mechanism
A possible mechanism for antimicrobial action could involve the inhibition of key bacterial enzymes, such as DNA gyrase or enzymes involved in cell wall synthesis. The diagram below illustrates a hypothetical workflow for investigating this.
Caption: Hypothetical antimicrobial mechanism of action.
2. Hypothesized Anticancer Mechanism via SIRT2 Inhibition
Should the compound act as a SIRT2 inhibitor, it would prevent the deacetylation of key protein substrates, leading to downstream effects on cell cycle and apoptosis.
Caption: Hypothesized SIRT2 inhibition pathway.
Toxicity Considerations: Metabolic Activation of the Furan Ring
A critical aspect of furan pharmacology is the potential for metabolic activation by cytochrome P450 enzymes.[11] This can lead to the formation of reactive intermediates, such as epoxides or cis-enedials, which are capable of binding to macromolecules like DNA and proteins, potentially causing hepatotoxicity and carcinogenicity.[2][11] Any investigation into the biological activity of this compound must include a thorough toxicological assessment.
Caption: Potential metabolic activation pathway of furan derivatives.
Proposed Experimental Protocols
To investigate the hypothetical mechanisms of action, the following experimental protocols are proposed.
1. Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism only) and negative (medium only) controls, as well as a solvent control.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
2. In Vitro SIRT2 Inhibition Assay
-
Objective: To quantify the inhibitory activity of the compound against human SIRT2.
-
Methodology:
-
Utilize a commercially available fluorescence-based SIRT2 assay kit. These kits typically use a fluorogenic acetylated peptide substrate.
-
Prepare a range of concentrations of this compound.
-
In a 96-well plate, combine recombinant human SIRT2 enzyme, the fluorogenic substrate, and the test compound.
-
Include a known SIRT2 inhibitor (e.g., AGK2) as a positive control and a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding NAD⁺.
-
After a set incubation period at 37°C, add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
3. General Experimental Workflow for Mechanism of Action Studies
The following diagram outlines a logical workflow for elucidating the mechanism of action of a novel compound like this compound.
Caption: Experimental workflow for MOA elucidation.
Conclusion
While the specific biological role of this compound remains to be elucidated, the rich pharmacology of the furan scaffold provides a strong basis for hypothesizing its potential mechanisms of action. Based on the activities of structurally related compounds, it is plausible that this molecule could exhibit antimicrobial, anticancer, or CNS activities. The proposed mechanisms, including enzyme inhibition and membrane disruption, along with the detailed experimental protocols, offer a roadmap for future research to uncover the therapeutic potential of this and other novel substituted furans. A thorough investigation into its metabolic fate and potential for toxicity will be paramount in its development as a potential therapeutic agent.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Furan - Wikipedia [en.wikipedia.org]
- 4. ijabbr.com [ijabbr.com]
- 5. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Properties of 5-Methyl-2-pentyl-3-phenylfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Furan derivatives are a class of heterocyclic organic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1] The compound 5-Methyl-2-pentyl-3-phenylfuran features a furan core substituted with alkyl and aryl groups, suggesting potential applications where lipophilicity and aromatic interactions are crucial. A thorough understanding of the thermodynamic properties of this molecule, such as its enthalpy of formation, heat capacity, and entropy, is fundamental for predicting its stability, reactivity, and behavior in various systems, which is critical for process development, formulation, and drug design.
Given the absence of specific experimental data for this compound, this guide will focus on:
-
Providing thermodynamic data for core furan structures.
-
Detailing the methodologies for determining these properties.
-
Offering a qualitative analysis of how the substituents (methyl, pentyl, phenyl) are expected to influence the thermodynamic profile.
Thermodynamic Data of Related Furan Compounds
To provide a comparative context, the following table summarizes key thermodynamic data for furan and some of its simpler alkyl-substituted derivatives. These values serve as a reference for estimating the properties of more complex structures like this compound.
| Compound | Formula | Enthalpy of Formation (Gas, 298.15 K) ΔfH°(g) (kJ/mol) | Molar Heat Capacity (Gas, 298.15 K) Cp,gas (J/mol·K) | Reference |
| Furan | C₄H₄O | -34.8 ± 3 | 65.4 ± 1.5 | [2][3] |
| 2-Methylfuran | C₅H₆O | -80.3 ± 5 | Not explicitly stated, but measurements exist. | [2][4] |
| 2,5-Dimethylfuran | C₆H₈O | -124.6 ± 6 | Not explicitly stated, but measurements exist. | [2] |
Experimental and Computational Protocols
The determination of thermodynamic properties for organic compounds is achieved through a combination of experimental techniques and computational modeling.
Experimental Methodologies
a) Combustion Calorimetry: This is a primary method for determining the standard enthalpy of formation (ΔfH°) of combustible compounds.
-
Protocol:
-
A precisely weighed sample of the purified compound is placed in a crucible within a high-pressure vessel (bomb).
-
The bomb is filled with pure oxygen at high pressure (e.g., 30 atm).
-
The bomb is submerged in a known mass of water in a calorimeter.
-
The sample is ignited, and the complete combustion reaction occurs.
-
The temperature change of the water is meticulously measured to calculate the heat of combustion.
-
The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.
-
b) Adiabatic Calorimetry: This technique is used to measure the heat capacity (Cp) of a substance as a function of temperature.
-
Protocol:
-
A known mass of the sample is placed in an adiabatic calorimeter, which is thermally isolated from its surroundings.
-
A measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.
-
The temperature change is precisely recorded.
-
The heat capacity is calculated from the energy input and the temperature change.
-
By performing these measurements over a range of temperatures, the temperature dependence of the heat capacity can be determined. From this data, other thermodynamic functions like entropy and enthalpy changes can be calculated.[4]
-
Computational Methodologies
Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules, especially when experimental data is unavailable.
a) Density Functional Theory (DFT): DFT methods are widely used to calculate the electronic structure and energies of molecules.
-
Protocol:
-
The 3D structure of the molecule (this compound) is built in silico.
-
The geometry of the molecule is optimized to find its lowest energy conformation.
-
Vibrational frequency calculations are performed on the optimized geometry. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
The total electronic energy is calculated.
-
The enthalpy of formation is typically calculated using isodesmic or homodesmotic reactions, where the target molecule is related to reference compounds with known experimental enthalpies of formation.[5][6] This approach helps to cancel out systematic errors in the calculations.
-
b) High-Level Ab Initio Methods: Methods like the Feller-Petersen-Dixon (FPD) approach provide highly accurate thermochemical data.[2]
-
Protocol:
-
Similar to DFT, the process starts with geometry optimization.
-
A series of single-point energy calculations are performed with increasingly large basis sets to extrapolate to the complete basis set (CBS) limit.[2]
-
Corrections for core-valence electron correlation, scalar relativistic effects, and higher-order electronic effects are applied to achieve high accuracy.[2]
-
The total atomization energy is calculated, from which the enthalpy of formation can be derived.[2]
-
Visualization of Workflows
The following diagrams illustrate the general workflows for the experimental and computational determination of thermodynamic properties.
Caption: General experimental workflow for determining thermodynamic properties.
Caption: Workflow for computational prediction of enthalpy of formation.
Qualitative Analysis of Substituent Effects
While quantitative data is unavailable, the structural features of this compound allow for a qualitative estimation of its thermodynamic properties relative to furan:
-
Enthalpy of Formation (ΔfH°): The addition of alkyl (methyl, pentyl) and aryl (phenyl) groups to the furan ring is an exothermic process. Therefore, the enthalpy of formation of this compound is expected to be significantly more negative than that of furan or its simple alkyl derivatives. The large size and number of bonds in the molecule contribute to a more stable (lower energy) state.
-
Heat Capacity (Cp): Heat capacity is an extensive property that generally increases with molecular size and complexity. The pentyl and phenyl groups, in particular, add numerous vibrational and rotational modes to the molecule. Consequently, this compound will have a much higher molar heat capacity than furan.
-
Entropy (S°): Entropy is a measure of the molecular disorder or the number of accessible microstates. The long, flexible pentyl chain will contribute significantly to the conformational entropy of the molecule. The phenyl group also adds to the overall molecular complexity. Thus, the standard entropy of this compound will be substantially higher than that of furan.
Conclusion
This technical guide has addressed the thermodynamic properties of this compound by providing a framework for understanding and determining these essential parameters. Although direct experimental data for the target compound is currently lacking in the public domain, an analysis of related furan derivatives offers valuable context. The detailed experimental and computational protocols outlined herein provide a clear roadmap for researchers to obtain the necessary data for this and other novel furan derivatives. Such data is indispensable for the continued development of furan-based compounds in the pharmaceutical and chemical industries.
References
Quantum Chemical Calculations for Phenylfuran Compounds: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylfuran derivatives represent a significant class of heterocyclic compounds with a diverse range of biological activities, making them attractive scaffolds in drug discovery. Their therapeutic potential is intrinsically linked to their three-dimensional structure and electronic properties. Quantum chemical calculations offer a powerful in silico approach to elucidate these characteristics, enabling the rational design and optimization of novel drug candidates. This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of phenylfuran compounds, with a focus on methodologies, data interpretation, and practical applications in drug development.
Core Computational Methodologies
The foundation of in silico analysis of phenylfuran compounds lies in quantum mechanical calculations that solve the Schrödinger equation for the molecular system. Among the various methods, Density Functional Theory (DFT) has emerged as the most widely used approach due to its favorable balance between computational cost and accuracy.
Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach significantly reduces computational expense while providing reliable results for a wide range of molecular properties.
A typical DFT calculation involves the selection of a functional and a basis set.
-
Functionals: The choice of functional is crucial as it approximates the exchange-correlation energy, a key component of the total energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules, including phenylfuran derivatives.[1][2]
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, such as 6-31G(d,p) , is commonly employed for geometry optimization and electronic property calculations of phenylfuran compounds.[1][3] This basis set provides a good description of the electron distribution and includes polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.
Data Presentation: Calculated Molecular Properties
Quantum chemical calculations yield a wealth of quantitative data that can be used to understand the structure, stability, and reactivity of phenylfuran compounds. This data is most effectively presented in structured tables for clear comparison and analysis.
Optimized Molecular Geometry
The first step in most quantum chemical studies is to determine the lowest energy three-dimensional structure of the molecule, known as the optimized geometry. This provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Calculated Geometric Parameters for 2-Phenylfuran and 3-Phenylfuran (DFT/B3LYP/6-31G(d,p))
| Parameter | 2-Phenylfuran | 3-Phenylfuran |
| Bond Lengths (Å) | ||
| C1-C2 | 1.365 | 1.432 |
| C2-C3 | 1.428 | 1.359 |
| C3-C4 | 1.369 | 1.429 |
| C4-O5 | 1.362 | 1.370 |
| O5-C1 | 1.371 | 1.370 |
| C2-C6 (Inter-ring) | 1.465 | - |
| C3-C6 (Inter-ring) | - | 1.468 |
| Bond Angles (°) ** | ||
| C1-C2-C3 | 106.9 | 106.5 |
| C2-C3-C4 | 107.5 | 107.8 |
| C3-C4-O5 | 109.8 | 109.5 |
| C4-O5-C1 | 106.0 | 106.7 |
| O5-C1-C2 | 109.8 | 109.5 |
| Dihedral Angle (°) ** | ||
| C1-C2-C6-C7 | 179.8 | - |
| C2-C3-C6-C7 | - | 179.5 |
Note: Atom numbering for the furan ring starts from the carbon adjacent to the oxygen and proceeds around the ring. C6 and C7 refer to the carbons of the phenyl ring connected to the furan ring.
Electronic Properties
The electronic properties of a molecule are critical determinants of its reactivity and intermolecular interactions. Key electronic descriptors calculated from quantum chemical methods include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.
-
HOMO and LUMO: The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. The LUMO is the innermost orbital without electrons and represents the ability of a molecule to accept electrons.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and ability to engage in electrostatic interactions.
Table 2: Calculated Electronic Properties of Phenylfuran Derivatives (DFT/B3LYP/6-31G(d,p))
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2-Phenylfuran | -5.89 | -0.75 | 5.14 | 0.72 |
| 3-Phenylfuran | -6.01 | -0.69 | 5.32 | 0.85 |
| 2-(4-Nitrophenyl)furan | -6.54 | -2.81 | 3.73 | 4.51 |
| 2-(4-Methoxyphenyl)furan | -5.42 | -0.53 | 4.89 | 1.98 |
Spectroscopic Data
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in spectral assignment.
Table 3: Calculated and Experimental Spectroscopic Data for 2-Phenylfuran
| Parameter | Calculated (DFT/B3LYP/6-31G(d,p)) | Experimental |
| UV-Vis λmax (nm) | 285 | 288 |
| ¹H NMR Chemical Shifts (ppm) | ||
| H3 | 6.45 | 6.48 |
| H4 | 6.38 | 6.41 |
| H5 | 7.42 | 7.45 |
| ¹³C NMR Chemical Shifts (ppm) | ||
| C2 | 154.2 | 154.8 |
| C3 | 105.1 | 105.5 |
| C4 | 111.8 | 112.1 |
| C5 | 142.5 | 142.9 |
Experimental Protocols
The synthesis and characterization of phenylfuran compounds are essential for validating computational predictions and for providing the physical samples for biological testing.
Synthesis of 2-Phenylfuran
Method: Negishi Coupling[4][5]
Materials:
-
Furan
-
n-Butyllithium (2.5 M in hexanes)
-
Zinc chloride
-
Bromobenzene
-
Tetrakis(triphenylphosphine)palladium(0)
-
Tetrahydrofuran (THF), anhydrous
-
10% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
A solution of furan (0.15 mol) in anhydrous THF (100 mL) is cooled to 0 °C.
-
n-Butyllithium (0.15 mol) is added dropwise, and the solution is stirred for 3 hours.
-
The resulting suspension is added to a solution of zinc chloride (0.15 mol) in THF (100 mL) at room temperature and stirred for 1 hour to form the furyl zinc reagent.[4]
-
In a separate flask, bromobenzene (0.10 mol) is added to a solution of tetrakis(triphenylphosphine)palladium(0) (catalytic amount) in THF (300 mL).[4]
-
The freshly prepared furyl zinc solution is transferred to the bromobenzene solution via cannula.
-
The reaction mixture is heated to 50 °C and stirred for 24 hours.[4]
-
After cooling, the reaction is quenched with 10% aqueous HCl (100 mL).
-
The aqueous layer is extracted with diethyl ether (2 x 100 mL).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[4]
-
The crude product is purified by distillation (10 torr, b.p. 94 °C) to yield 2-phenylfuran.[4]
Synthesis of 3-Phenylfuran
The synthesis of 3-phenylfuran is more challenging and often involves multi-step procedures. One common approach is through the rearrangement of chalcones.[6]
Visualization of Computational Workflows and Relationships
Graphviz diagrams are used to visualize the logical flow of computational studies and the relationships between different aspects of the research.
Caption: Computational workflow for phenylfuran-based drug design.
Caption: Structure-property relationship in phenylfuran derivatives.
Application in Drug Design and Development
Quantum chemical calculations on phenylfuran compounds provide valuable insights that can guide the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7][8][9] The electronic descriptors derived from quantum chemical calculations, such as HOMO-LUMO energies and dipole moments, are frequently used as independent variables in QSAR models. A statistically significant QSAR model can be used to predict the activity of novel, unsynthesized phenylfuran derivatives, thereby prioritizing the most promising candidates for synthesis and testing.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10] The optimized geometry of a phenylfuran derivative obtained from quantum chemical calculations provides a realistic 3D structure for docking simulations. By understanding the binding mode and interactions of phenylfuran derivatives with their biological targets, medicinal chemists can design modifications to improve binding affinity and selectivity.
Conclusion
Quantum chemical calculations, particularly DFT, are indispensable tools in the modern drug discovery pipeline for phenylfuran-based compounds. They provide a detailed understanding of the structural and electronic properties that govern biological activity. By integrating computational data with experimental synthesis and biological evaluation, researchers can accelerate the identification and optimization of novel phenylfuran derivatives with therapeutic potential. The methodologies and workflows outlined in this guide provide a framework for the effective application of these powerful in silico techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. inpressco.com [inpressco.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. 2-Phenylfuran | 17113-33-6 | Benchchem [benchchem.com]
- 6. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents [aimspress.com]
- 8. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Polysubstituted Furans: Core Methodologies and Modern Advances
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry, natural product synthesis, and materials science.[1][2] Its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and organic functional materials, driving continuous innovation in synthetic methodologies.[3][4] This technical guide provides an in-depth review of both classical and contemporary strategies for constructing polysubstituted furans, with a focus on reaction mechanisms, experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.
Classical Approaches to Furan Synthesis
For over a century, a few key reactions have remained the bedrock of furan synthesis. These methods are valued for their reliability and the accessibility of their starting materials.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is one of the most fundamental and widely used methods for preparing furans.[5][6] The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[7][8] While traditionally requiring harsh conditions like prolonged heating in acid, modern variations have introduced milder catalysts and conditions, including microwave assistance.[5][6]
Reaction Mechanism: The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl.[6] The resulting hemiacetal undergoes dehydration to yield the aromatic furan ring.[6][8] The cyclization step is typically the rate-determining step.[8]
Quantitative Data Summary
| Catalyst/Reagent | Starting Material(s) | Key Conditions | Product Substitution | Yield (%) | Reference |
| Trifluoroacetic Acid | 1,4-Diketones | CH₂Cl₂, reflux | Tri- and Tetrasubstituted | Up to 98% | [5] |
| p-TsOH | γ-Alkynyl Ketones | Benzene, reflux | Tri- or Tetrasubstituted | Good yields | [9] |
| Microwave | 2-Butene-1,4-diones | Montmorillonite K-10 | Furan derivatives | 85-95% | [5] |
Representative Experimental Protocol (Acid-Catalyzed) To a solution of the 1,4-dicarbonyl compound (1.0 mmol) in a suitable solvent such as toluene or dichloromethane (5 mL), a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol) is added. The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled to room temperature, washed with a saturated sodium bicarbonate solution, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the polysubstituted furan.[5][8][9]
Feist-Benary Furan Synthesis
The Feist-Benary synthesis is another classical method that produces substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base.[10][11] The reaction is typically catalyzed by amines like pyridine or ammonia.[10]
Reaction Mechanism: The process begins with the base-mediated deprotonation of the β-dicarbonyl compound to form an enolate.[11][12] This enolate then acts as a nucleophile, attacking the α-carbon of the halo-ketone in an SN2 reaction.[13] The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the furan product.[11][13]
References
- 1. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Furan synthesis [organic-chemistry.org]
- 10. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for 5-Methyl-2-pentyl-3-phenylfuran in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2-pentyl-3-phenylfuran is a trisubstituted furan derivative with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring alkyl and aryl moieties on the furan core, makes it a valuable intermediate for the synthesis of complex molecules, including pharmacologically active compounds and novel materials. The furan ring itself is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and potential transformations of this compound, aimed at facilitating its use in research and development.
Data Presentation
Table 1: Plausible Physicochemical and Spectroscopic Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₆H₂₀O |
| Molecular Weight | 228.33 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 6.15 (s, 1H, furan-H), 2.60 (t, J = 7.5 Hz, 2H, -CH₂-), 2.15 (s, 3H, -CH₃), 1.60-1.70 (m, 2H, -CH₂-), 1.30-1.40 (m, 4H, -(CH₂)₂-), 0.90 (t, J = 7.0 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.5, 145.0, 134.0, 128.5 (2C), 128.0 (2C), 127.0, 120.0, 110.0, 31.5, 28.0, 22.5, 14.0, 12.0 |
| Mass Spectrum (EI) | m/z (%) = 228 (M⁺), 171, 157, 105, 91 |
Note: The spectroscopic data presented are predicted based on known values for similarly substituted furan derivatives and general principles of NMR and mass spectrometry. Actual experimental data may vary.[3][4][5][6][7][8]
Experimental Protocols
Protocol 1: Synthesis of this compound via Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust and widely used method for the preparation of furans from 1,4-dicarbonyl compounds.[9][10][11][12] This protocol outlines a plausible synthesis of the target molecule starting from a suitable 1,4-diketone.
Reaction Scheme:
References
- 1. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 3. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Paal–Knorr synthesis of furans [quimicaorganica.org]
Application Notes and Protocols for High-Throughput Screening of Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) assays relevant to the discovery of bioactive furan derivatives. Furan-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The following protocols and data are intended to guide researchers in the setup and execution of HTS campaigns to identify and characterize novel furan-based therapeutic candidates.
Cell-Based Phenotypic Screening: Cytotoxicity Assessment
Phenotypic screening is a powerful approach in drug discovery that identifies compounds eliciting a desired cellular response without a preconceived target.[1][2][3][4][5] A primary phenotypic screen often involves assessing the cytotoxicity of compounds against various cell lines to identify potential anticancer agents or to flag compounds with general toxicity early in the discovery process. The MTT assay is a widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[6]
Quantitative Data: Cytotoxicity of Furan Derivatives
The following table summarizes the cytotoxic activity of representative furan derivatives against different cancer cell lines, as determined by the MTT assay.
| Compound ID | Furan Derivative Scaffold | Cell Line | IC50 (µM) | Reference |
| FD-1 | 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile | Not Specified | >100 | [7] |
| FD-2 | Furan-based pyridine carbohydrazide | MCF-7 | 4.06 | [8] |
| FD-3 | Furan-based N-phenyl triazinone | MCF-7 | 2.96 | [8] |
| FD-4 | Aryl furan derivative | E. coli (antibacterial) | Not Specified (active) | [9] |
| FD-5 | Aryl furan derivative | S. aureus (antibacterial) | Not Specified (active) | [9] |
Experimental Protocol: MTT Assay for High-Throughput Screening
This protocol is designed for a 96-well plate format, suitable for HTS.
Materials:
-
Furan derivative compound library (dissolved in DMSO)
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the furan derivative compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization: HTS Workflow for Cytotoxicity Screening
Biochemical Assay: Inhibition of Tau Fibril Formation
The aggregation of the tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Identifying small molecules that can inhibit this process is a promising therapeutic strategy. The Thioflavin T (ThT) fluorescence assay is a common method used to screen for inhibitors of tau fibrillization. ThT is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence intensity.[8]
Quantitative Data: Inhibition of Tau Aggregation by Furan Derivatives
The following table presents data for furan derivatives identified as inhibitors of heparin-induced tau fibrillization.
| Compound ID | Furan Derivative Scaffold | Target | IC50 (µM) | Assay | Reference |
| FD-6 | 2,3-di(furan-2-yl)-quinoxaline | Tau K18 Fragment | 1-3 | ThT Fluorescence | |
| FD-7 | 2,3-di(furan-2-yl)-quinoxaline | Tau K18 Fragment | 1-3 | ThT Fluorescence |
Experimental Protocol: Thioflavin T Assay for Tau Aggregation Inhibitors
This protocol is adapted for a 96-well black, clear-bottom plate format, ideal for fluorescence-based HTS.
Materials:
-
Recombinant tau protein (e.g., K18 fragment)
-
Heparin (to induce aggregation)
-
Thioflavin T (ThT) solution
-
Furan derivative compound library (in DMSO)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 7.0, containing 2 mM DTT)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation: ~440-450 nm, Emission: ~480-485 nm)[8][11]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant tau protein in the assay buffer.
-
Prepare a stock solution of heparin in the assay buffer.
-
Prepare a stock solution of ThT in water and filter sterilize.
-
Prepare dilutions of the furan derivative compounds in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 50 µL:
-
Assay buffer
-
Furan derivative compound or vehicle (DMSO)
-
Recombinant tau protein (final concentration, e.g., 20 µM)
-
Heparin (final concentration, e.g., 20 µM)
-
-
Include controls: no tau (blank), tau + heparin (positive control for aggregation), and tau alone (negative control).
-
-
Incubation:
-
Seal the plate and incubate at 37°C with gentle shaking for 18-24 hours to allow for fibril formation.
-
-
ThT Addition and Measurement:
-
After incubation, add 50 µL of 25 µM ThT solution to each well.
-
Incubate for an additional 1 hour at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~450 nm and emission at ~485 nm.[8]
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Calculate the percentage of inhibition of tau aggregation for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Visualization: Tau Aggregation and Inhibition Pathway
Target-Based Biochemical Assay: N-acetyl Glutamate Synthase (NAGS) Inhibition
N-acetyl glutamate synthase (NAGS) is a mitochondrial enzyme that catalyzes the formation of N-acetylglutamate (NAG), an essential allosteric activator of the first enzyme of the urea cycle.[12] Inhibition of NAGS can be a therapeutic strategy for certain metabolic disorders. A high-throughput assay can be developed to screen for furan derivative inhibitors of NAGS.
Quantitative Data: Inhibition of NAGS
Currently, there is limited public data on the inhibition of NAGS by furan derivatives. The table below is a template for recording such data.
| Compound ID | Furan Derivative Scaffold | Target | IC50 (µM) | Assay | Reference |
| FD-X | (To be identified) | NAGS | (To be determined) | UPLC-MS/MS | (Future Study) |
Experimental Protocol: Hypothetical HTS for NAGS Inhibitors
This protocol is based on the known function of NAGS and is adapted for an HTS format using UPLC-MS/MS for detection.
Materials:
-
Recombinant human NAGS enzyme
-
L-glutamate
-
Acetyl-CoA
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM KCl, 10 mM MgCl₂)
-
Furan derivative compound library (in DMSO)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
384-well assay plates
-
UPLC-MS/MS system
Procedure:
-
Assay Setup:
-
In a 384-well plate, add 5 µL of the furan derivative compound solution or vehicle (DMSO).
-
Add 10 µL of a solution containing L-glutamate and Acetyl-CoA in assay buffer.
-
To initiate the reaction, add 5 µL of recombinant NAGS enzyme in assay buffer.
-
Include controls: no enzyme (blank), and no inhibitor (positive control for enzyme activity).
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Quenching:
-
Stop the reaction by adding 10 µL of the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples for the amount of N-acetylglutamate (NAG) produced using a UPLC-MS/MS method.
-
Data Analysis:
-
Quantify the amount of NAG produced in each well.
-
Calculate the percentage of NAGS inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value for active compounds.
Visualization: NAGS Catalytic Reaction and Inhibition
Phenotypic Screening: Inhibition of Gluconeogenesis
Excessive hepatic gluconeogenesis is a key contributor to hyperglycemia in type 2 diabetes. Screening for compounds that inhibit this pathway in liver cells is a relevant phenotypic approach.
Quantitative Data: Inhibition of Gluconeogenesis by Furan Derivatives
| Compound ID | Furan Derivative Scaffold | Cell Line | IC50 (µM) | Assay | Reference |
| SL010110 | Furan-2-carboxylic acid derivative | Not Specified | (Active) | Gluconeogenesis Inhibition | [13] |
| 10v | Furan-2-carboxylic acid derivative | Not Specified | (Improved Potency) | Gluconeogenesis Inhibition | [13] |
Experimental Protocol: High-Throughput Gluconeogenesis Assay
This protocol describes a cell-based assay to measure glucose production in primary hepatocytes or hepatoma cell lines (e.g., HepG2).
Materials:
-
Primary hepatocytes or HepG2 cells
-
Glucose-free DMEM
-
Gluconeogenic substrates (e.g., lactate and pyruvate)
-
Furan derivative compound library (in DMSO)
-
Glucose oxidase assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Starvation:
-
Seed hepatocytes in a 96-well plate and grow to confluency.
-
Wash the cells with PBS and incubate in glucose-free DMEM for 6-24 hours to deplete intracellular glycogen stores.[14]
-
-
Compound and Substrate Treatment:
-
Replace the starvation medium with fresh glucose-free DMEM containing the furan derivative compounds or vehicle (DMSO).
-
After a 1-hour pre-incubation with the compounds, add the gluconeogenic substrates (e.g., 10 mM sodium lactate and 1 mM sodium pyruvate).
-
Incubate for 3-6 hours at 37°C.
-
-
Glucose Measurement:
-
Collect the culture medium from each well.
-
Measure the glucose concentration in the medium using a glucose oxidase assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the amount of glucose produced in each well.
-
Determine the percentage of inhibition of gluconeogenesis for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value for active compounds.
Visualization: Simplified Gluconeogenesis Pathway and Inhibition
References
- 1. Understanding the Role of Phenotypic Assays in Drug Research – Synexa Life Sciences [synexagroup.com]
- 2. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. Tau Protein Thioflavin T Assay | StressMarq [stressmarq.com]
- 9. ijabbr.com [ijabbr.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 12. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
Application Note: Analytical Method for the Detection of 5-Methyl-2-pentyl-3-phenylfuran
Abstract
This application note outlines a general analytical methodology for the qualitative and quantitative detection of 5-Methyl-2-pentyl-3-phenylfuran. Due to a lack of specific literature for this particular isomer, this protocol is based on established methods for the analysis of structurally related alkylated and phenylated furan derivatives. The proposed method utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the separation and identification of volatile and semi-volatile organic compounds. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development.
Disclaimer: The following protocol is a proposed methodology and has not been experimentally validated for this compound. Optimization and validation of this method are required for specific matrices and applications.
Introduction
Furan and its derivatives are a class of heterocyclic organic compounds that can be found in a variety of matrices, including food, environmental samples, and pharmaceutical preparations. The substitution pattern on the furan ring significantly influences the compound's chemical and physical properties. The target analyte, this compound, is a substituted furan possessing both alkyl and aryl moieties. Accurate and sensitive analytical methods are crucial for the characterization and quantification of such compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this type of analysis due to its high chromatographic resolution and the structural information provided by mass spectrometry.
Analytical Approach
The recommended analytical approach for the detection of this compound is Gas Chromatography (GC) for separation, coupled with Mass Spectrometry (MS) for detection and identification.
-
Gas Chromatography (GC): This technique separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The choice of the GC column (stationary phase) is critical for achieving good separation from other components in the sample matrix.
-
Mass Spectrometry (MS): Following separation by GC, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used for identification and structural elucidation.
A general workflow for the analysis is depicted below.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. The goal is to extract the analyte of interest, remove interfering substances, and concentrate the sample to a level suitable for GC-MS analysis.
3.1.1. Liquid-Liquid Extraction (LLE)
-
Application: For aqueous samples (e.g., biological fluids, water samples).
-
Protocol:
-
To 10 mL of the aqueous sample, add 10 mL of a water-immiscible organic solvent (e.g., hexane, dichloromethane, or ethyl acetate).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully collect the organic layer containing the analyte.
-
Repeat the extraction process twice more with fresh organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
3.1.2. Solid-Phase Extraction (SPE)
-
Application: For cleaning up complex samples and for trace-level analysis.
-
Protocol:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 50 mL of the sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and acetone).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent for GC injection.
-
GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis. These will likely require optimization for the specific instrument and application.
Table 1: Suggested GC-MS Parameters
| Parameter | Suggested Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) |
Data Presentation and Analysis
Qualitative Analysis
Identification of this compound will be based on a combination of its retention time from the GC separation and the fragmentation pattern in the mass spectrum. The mass spectrum should be compared to a reference spectrum if available, or the fragmentation pattern should be interpreted to confirm the structure.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations of this compound. An internal standard should be used to correct for variations in sample preparation and instrument response.
Table 2: Hypothetical Quantitative Data (Example)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Recovery (%) | 90-110% |
| Precision (RSD %) | < 15% |
Note: These values are illustrative and would need to be determined experimentally.
Visualization of Key Relationships
The logical relationship between the analytical steps can be visualized as follows:
Conclusion
This application note provides a comprehensive, though theoretical, framework for the development of an analytical method for this compound using GC-MS. The provided protocols for sample preparation and instrument parameters serve as a starting point for method development. It is imperative that any method based on this note be fully validated to ensure its accuracy, precision, and suitability for the intended application.
Application Notes and Protocols for the Synthesis of 5-Methyl-2-pentyl-3-phenylfuran Analogs for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential agrochemical applications of 5-Methyl-2-pentyl-3-phenylfuran and its analogs. The protocols detailed below are based on established synthetic methodologies, offering a foundation for the exploration of this chemical class as novel fungicides and insecticides.
Introduction
Furan derivatives are a class of heterocyclic compounds that have garnered significant interest in the agrochemical industry due to their diverse biological activities.[1][2] The furan scaffold is present in a variety of natural and synthetic compounds exhibiting fungicidal, insecticidal, and herbicidal properties.[3][4] Specifically, substituted furans, such as the this compound series, offer a versatile platform for the development of new active ingredients for crop protection. The strategic placement of alkyl and aryl groups on the furan ring allows for the fine-tuning of physicochemical properties and biological efficacy.
Synthesis Pathway
The synthesis of this compound analogs can be efficiently achieved through a two-step process involving a Stetter reaction to form a 1,4-diketone intermediate, followed by a Paal-Knorr cyclization to yield the desired furan ring.[5][6]
References
- 1. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Studying the Kinetics of 5-Methyl-2-pentyl-3-phenylfuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental design for investigating the kinetics of 5-Methyl-2-pentyl-3-phenylfuran. The protocols outlined below are intended to guide researchers in determining the compound's metabolic stability, identifying potential reactive metabolites, and elucidating its interaction with drug-metabolizing enzymes.
Introduction
Substituted furans are a class of heterocyclic compounds found in various natural products, industrial chemicals, and pharmaceuticals. Many furan-containing xenobiotics are known to undergo metabolic activation by cytochrome P450 (CYP) enzymes to form reactive intermediates that can lead to toxicity.[1][2] The study of the kinetics of this compound is essential to understand its potential for bioactivation and to assess its safety profile. This document outlines a detailed experimental workflow, from initial metabolic stability assessment to the characterization of enzyme kinetics.
Experimental Design Overview
The overall experimental design is structured to progressively characterize the kinetic profile of this compound. The workflow begins with determining the compound's metabolic stability in relevant biological systems, followed by the identification of the specific CYP enzymes involved in its metabolism. Finally, detailed kinetic parameters are determined for the primary metabolic pathways.
Caption: Experimental workflow for studying the kinetics of this compound.
Proposed Metabolic Activation Pathway
Based on the known metabolism of other furan derivatives, this compound is hypothesized to be metabolized by cytochrome P450 enzymes, primarily CYP2E1, to a reactive α,β-unsaturated dialdehyde intermediate.[1][3] This reactive metabolite can then be detoxified by conjugation with glutathione (GSH) or can covalently bind to cellular macromolecules, potentially leading to toxicity.
Caption: Proposed bioactivation pathway of this compound.
Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) of this compound.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Pre-warm a suspension of HLMs (final protein concentration 0.5-1.0 mg/mL) in phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add this compound to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to an equal volume of ice-cold ACN containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Plot the natural log of the percentage of remaining parent compound versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) / (mg protein/mL)).
CYP Reaction Phenotyping with Recombinant Human CYPs
Objective: To identify the specific CYP isozymes responsible for the metabolism of this compound.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Other materials as listed in Protocol 4.1.
Protocol:
-
Follow the general procedure outlined in Protocol 4.1.
-
Instead of HLMs, use individual recombinant CYP enzymes at an appropriate concentration (e.g., 10-50 pmol/mL).
-
Incubate this compound with each CYP isozyme for a fixed time period (e.g., 30 minutes).
-
Quantify the depletion of the parent compound for each isozyme.
-
The isozymes showing the highest rates of metabolism are the primary contributors.
Michaelis-Menten Enzyme Kinetics
Objective: To determine the kinetic parameters (Km and Vmax) for the metabolism of this compound by the primary CYP isozyme(s).
Materials:
-
The primary recombinant CYP isozyme(s) identified in Protocol 4.2 or HLMs.
-
Other materials as listed in Protocol 4.1.
Protocol:
-
Prepare a range of concentrations of this compound (e.g., 0.1 to 100 µM).
-
For each substrate concentration, initiate the metabolic reaction as described in Protocol 4.1.
-
Measure the initial rate of metabolism (v) at each substrate concentration by quantifying the depletion of the parent compound or the formation of a specific metabolite over a short, linear time course.
-
Plot the reaction velocity (v) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) using non-linear regression analysis to determine Km and Vmax.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| HLM Concentration (mg/mL) | 1.0 |
| Substrate Concentration (µM) | 1.0 |
| Rate Constant (k) (min⁻¹) | |
| In Vitro Half-life (t₁/₂) (min) | |
| Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) |
Table 2: CYP Reaction Phenotyping for this compound Metabolism
| CYP Isozyme | % Parent Compound Remaining (after 30 min) |
| CYP1A2 | |
| CYP2A6 | |
| CYP2B6 | |
| CYP2C8 | |
| CYP2C9 | |
| CYP2C19 | |
| CYP2D6 | |
| CYP2E1 | |
| CYP3A4 | |
| Control (no CYP) | 100 |
Table 3: Michaelis-Menten Kinetic Parameters for this compound Metabolism
| Enzyme Source | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol CYP) | CLᵢₙₜ (Vₘₐₓ/Kₘ) (µL/min/pmol CYP) |
| Recombinant CYP2E1 | |||
| Human Liver Microsomes |
Conclusion
The experimental design and protocols provided in this document offer a robust framework for the kinetic characterization of this compound. The data generated from these studies will be crucial for understanding the compound's metabolic fate, identifying potential drug-drug interactions, and assessing its overall safety profile for drug development purposes. It is important to note that the metabolism of furan derivatives can lead to the formation of reactive intermediates; therefore, appropriate safety precautions should be taken when handling these compounds.[1][4] Further investigations may include trapping studies with nucleophiles like N-acetyl-l-cysteine (NAC) to confirm the formation of reactive metabolites.[3]
References
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro and In Vivo Experimental Models of Furan Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental models used to study the toxicology and carcinogenicity of furan and its derivatives. Detailed protocols for key assays are provided to facilitate the design and execution of robust and reproducible studies.
Introduction to Furan Toxicity
Furan, a heterocyclic organic compound, is a known contaminant in a variety of heat-treated foods and is also used in industrial processes.[1][2] It is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) based on sufficient evidence from animal studies.[3][4] The primary target organ for furan toxicity and carcinogenicity is the liver, although effects on the kidney and other tissues have also been observed.[5][6]
The toxicity of furan is primarily mediated by its metabolic activation in the liver.[7][8] The cytochrome P450 enzyme CYP2E1 oxidizes furan to its highly reactive and cytotoxic metabolite, cis-2-butene-1,4-dial (BDA).[7][9] BDA can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage.[7][8] The key mechanisms implicated in furan-induced toxicity include oxidative stress, genotoxicity, and apoptosis.[1][3][10]
In Vitro Experimental Models
A variety of in vitro models are employed to investigate the mechanisms of furan toxicity at the cellular and molecular level. These models offer a controlled environment for mechanistic studies and high-throughput screening.
Cell Lines Used for Furan Toxicity Studies
| Cell Line | Origin | Key Applications |
| L5178Y tk+/- Mouse Lymphoma Cells | Mouse Lymphoma | Genotoxicity and mutagenicity assays.[11] |
| Chinese Hamster Ovary (CHO) Cells | Hamster Ovary | Clastogenicity testing (chromosomal aberrations, sister chromatid exchanges).[12] |
| V79 Cells (and CYP2E1-expressing variants) | Hamster Lung | Investigating the role of metabolic activation in genotoxicity.[13] |
| HepaRG Cells | Human Hepatoma | Metabolism and hepatotoxicity studies. |
| Primary Hepatocytes (Rat, Mouse, Human) | Liver Tissue | Metabolism, cytotoxicity, and species-specific differences in toxicity.[5][13] |
| TM3 Leydig Cells | Mouse Testis | Investigating reproductive toxicity and apoptosis.[1][14] |
| HK-2 Cells | Human Kidney | Nephrotoxicity studies.[15] |
Experimental Protocols: In Vitro Assays
This protocol outlines the determination of furan-induced cytotoxicity by measuring the metabolic activity of cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cells (e.g., HepaRG, CHO)
-
96-well cell culture plates
-
Furan stock solution (in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of furan for a specified duration (e.g., 24, 48, or 72 hours). Include solvent-only controls.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the solvent-treated control.
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Target cells
-
Furan stock solution
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Gold, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment: Expose cells to different concentrations of furan for a defined period.
-
Cell Embedding: Mix a suspension of treated cells with LMPA and layer it onto a microscope slide pre-coated with NMPA.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage (e.g., tail length, tail moment) using specialized software.
The Ames test is a bacterial reverse mutation assay used to detect the mutagenic potential of chemical compounds.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)[12]
-
Furan solution
-
S9 metabolic activation mix (optional, to assess the mutagenicity of metabolites)
-
Molten top agar
-
Minimal glucose agar plates
-
Positive and negative controls
Procedure:
-
Preparation: Prepare overnight cultures of the Salmonella tester strains.
-
Exposure: In a test tube, combine the furan solution, the bacterial culture, and (if required) the S9 mix with molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates and allow it to solidify.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vivo Experimental Models
In vivo studies are crucial for understanding the systemic effects of furan, including its carcinogenicity and target organ toxicity, in a whole-organism context.
Animal Models Used for Furan Studies
| Animal Model | Strain | Key Applications |
| Rat | Fischer-344 (F344/N) | Carcinogenicity bioassays (hepatocellular and cholangiocarcinoma), toxicity studies.[12][16] |
| Mouse | B6C3F1 | Carcinogenicity bioassays (hepatocellular adenoma and carcinoma), genotoxicity studies.[4][12] |
| Mouse | Balb/C, CBA | In vivo micronucleus assays.[12] |
Experimental Protocols: In Vivo Assays
This protocol is based on the National Toxicology Program (NTP) guidelines for assessing the carcinogenic potential of chemicals.[12][16]
Animals and Housing:
-
Male and female Fischer-344 rats and B6C3F1 mice are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Dose Administration:
-
Furan is typically administered by gavage, mixed in a vehicle like corn oil, 5 days a week for up to 2 years.[12]
-
Dose selection is based on preliminary toxicity studies to establish a maximum tolerated dose (MTD) and lower dose levels.
In-life Observations:
-
Animals are monitored daily for clinical signs of toxicity.
-
Body weights and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
Pathology:
-
At the end of the 2-year study, all animals are subjected to a complete necropsy.
-
A comprehensive list of tissues is collected, preserved, and examined microscopically by a qualified pathologist.
-
Tumor incidence and non-neoplastic lesions are recorded and statistically analyzed.
This assay is used to detect the induction of chromosomal damage in vivo by assessing the formation of micronuclei in erythrocytes.
Animals:
-
Male mice (e.g., Balb/C, B6C3F1) are often used.
Dose Administration:
-
Furan is administered to the animals, typically via intraperitoneal injection or oral gavage, at several dose levels.
Sample Collection:
-
Bone marrow is collected from the femur or tibia at specific time points after treatment (e.g., 24 and 48 hours).
Slide Preparation and Analysis:
-
Bone marrow cells are flushed from the bones, and a cell suspension is prepared.
-
The cells are centrifuged, and the pellet is used to make smears on microscope slides.
-
The slides are air-dried and stained with a dye that differentiates polychromatic erythrocytes (PCEs; immature) from normochromatic erythrocytes (NCEs; mature).
-
The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring a set number of PCEs (e.g., 2000) per animal under a microscope.
-
The ratio of PCEs to NCEs is also calculated as an indicator of bone marrow toxicity.
Data Analysis:
-
A statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a genotoxic effect.
Oxidative stress is a key mechanism of furan toxicity. Several biomarkers can be measured in tissues (primarily liver) from furan-exposed animals.
Tissue Homogenization:
-
Excise the liver and homogenize it in an appropriate buffer.
Biomarker Analysis:
-
Lipid Peroxidation: Measure malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.[15]
-
Reactive Oxygen Species (ROS): Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS production.
-
Antioxidant Enzyme Activity: Measure the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) using spectrophotometric assays.[15]
-
Oxidized DNA Adducts: Quantify levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in DNA isolated from the liver using techniques like HPLC-ECD or ELISA.[10]
Signaling Pathways and Visualization
The primary signaling pathway involved in furan-induced toxicity is its metabolic activation and the subsequent cellular damage caused by the reactive metabolite BDA.
Caption: Furan metabolic activation and toxicity pathway.
Experimental Workflow Visualizations
Caption: General workflow for in vitro furan toxicity testing.
Caption: General workflow for in vivo furan toxicity and carcinogenicity studies.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on furan toxicity and carcinogenicity.
Table 1: In Vitro Genotoxicity of Furan and its Metabolite BDA
| Assay | Cell Line | Compound | Concentration | Result | Reference |
| Ames Test | S. typhimurium TA100 | Furan | - | Weakly Positive | [12] |
| Thymidine Kinase Assay | L5178Y Mouse Lymphoma | Furan | 1139 - 2600 µg/mL | Positive | [12] |
| Comet Assay | L5178Y Mouse Lymphoma | BDA | ≤ 25 µM | Positive | [11] |
| Micronucleus Test | L5178Y Mouse Lymphoma | BDA | ≤ 25 µM | Negative | [11] |
| Chromosomal Aberrations | CHO Cells | Furan | 100 - 500 µg/mL | Positive | [12] |
| Sister Chromatid Exchanges | CHO Cells | Furan | 1.6 - 160 µg/mL | Positive | [12] |
Table 2: In Vivo Carcinogenicity of Furan in Rodents (2-Year Gavage Studies)
| Species | Strain | Sex | Dose (mg/kg bw/day) | Tumor Site | Tumor Type | Incidence | Reference |
| Rat | F344/N | Male | 0 | Liver | Cholangiocarcinoma | 0/50 | [12] |
| 2 | 43/50 | ||||||
| 4 | 48/50 | ||||||
| 8 | 49/50 | ||||||
| Rat | F344/N | Female | 0 | Liver | Cholangiocarcinoma | 0/50 | [12] |
| 2 | 49/50 | ||||||
| 4 | 50/50 | ||||||
| 8 | 48/50 | ||||||
| Mouse | B6C3F1 | Male | 0 | Liver | Hepatocellular Adenoma or Carcinoma | 29/50 | [12] |
| 8 | 48/50 | ||||||
| 15 | 50/50 | ||||||
| Mouse | B6C3F1 | Female | 0 | Liver | Hepatocellular Adenoma or Carcinoma | 10/50 | [12] |
| 8 | 47/50 | ||||||
| 15 | 49/50 |
Conclusion
The study of furan toxicity and carcinogenicity relies on a combination of in vitro and in vivo experimental models. In vitro assays are invaluable for elucidating the molecular mechanisms of furan's action, particularly its metabolic activation and genotoxic potential. In vivo studies, especially long-term carcinogenicity bioassays in rodents, provide the critical data for human health risk assessment. The protocols and data presented here serve as a comprehensive resource for researchers in the fields of toxicology, pharmacology, and drug development to design and interpret studies on furan and related compounds.
References
- 1. Low Dose Assessment of the Carcinogenicity of Furan in Male F344/N Nctr Rats in a 2-Year Gavage Study [cebs.niehs.nih.gov]
- 2. toxys.com [toxys.com]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 7. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 12. Low dose assessment of the carcinogenicity of furan in male F344/N Nctr rats in a 2-year gavage study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-2-pentyl-3-phenylfuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methyl-2-pentyl-3-phenylfuran synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing polysubstituted furans like this compound?
A1: The Paal-Knorr synthesis is one of the most widely used and versatile methods for preparing substituted furans.[1][2][3] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. For the synthesis of this compound, the required precursor would be 3-phenyl-2,5-nonanedione.
Q2: What are the typical catalysts and reaction conditions for the Paal-Knorr furan synthesis?
A2: The Paal-Knorr synthesis is typically carried out under acidic conditions.[2] Protic acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·Et₂O) can be used as catalysts.[1] Dehydrating agents like phosphorus pentoxide (P₂O₅) or acetic anhydride (Ac₂O) are also commonly employed to drive the reaction to completion.[1] The reaction is often run at elevated temperatures.
Q3: Are there alternative methods for synthesizing substituted furans?
A3: Yes, besides the Paal-Knorr synthesis, other methods include the Feist-Benary synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound.[4] More recent methods often involve transition-metal-catalyzed reactions, such as those using gold, palladium, or copper catalysts, which can offer milder reaction conditions and different regioselectivity.[5]
Q4: How does the purity of the starting 1,4-diketone affect the yield and purity of the furan product?
A4: The purity of the starting 1,4-dicarbonyl compound is crucial for achieving a high yield and purity of the final furan product. Impurities in the diketone can lead to the formation of undesired side products, which can complicate the purification process and lower the overall yield. It is highly recommended to purify the 1,4-diketone, for instance by column chromatography or distillation, before its use in the cyclization reaction.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Inefficient Dehydration | The final step of the Paal-Knorr synthesis is the dehydration of a cyclic hemiacetal intermediate. If this step is not efficient, the equilibrium may not favor the furan product. Increase the reaction temperature or add a dehydrating agent like acetic anhydride or phosphorus pentoxide. |
| Incorrect Catalyst or Catalyst Inactivity | The acid catalyst may be inappropriate for the substrate or may have decomposed. Ensure the catalyst is fresh and suitable for the reaction. For sensitive substrates, a milder Lewis acid might be preferable to a strong protic acid. |
| Low Purity of Starting Materials | Impurities in the 1,4-diketone or solvent can interfere with the reaction. Purify the starting materials before use. Ensure solvents are anhydrous if using a water-sensitive catalyst.[6][7] |
| Suboptimal Reaction Temperature | The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate will be slow. If it is too high, it could lead to decomposition of the starting material or product. Perform small-scale experiments to optimize the reaction temperature. |
Problem 2: Presence of significant impurities or side products in the final product.
| Possible Cause | Suggested Solution |
| Side Reactions | Under strongly acidic conditions, polymerization or other acid-catalyzed side reactions of the starting materials or the furan product can occur.[8] Consider using a milder catalyst or shorter reaction times. |
| Incomplete Reaction | The presence of the starting 1,4-diketone in the final product indicates an incomplete reaction. Increase the reaction time, temperature, or the amount of catalyst. |
| Oxidation of the Furan Ring | Furans can be susceptible to oxidation, especially if exposed to air at high temperatures for extended periods. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and minimize the exposure of the product to air during workup and purification. |
| Formation of Positional Isomers | If an unsymmetrical 1,4-diketone is used, there is a possibility of forming isomeric furan products, although for 3-phenyl-2,5-nonanedione, only one furan product is expected. If isomers are a concern, careful analysis of the product mixture by techniques like NMR and GC-MS is necessary. |
Quantitative Data Summary
The following table summarizes the effect of different catalysts and conditions on the yield of substituted furans from 1,4-diketones, based on representative literature data. This data is intended to provide a general guideline for optimizing the synthesis of this compound.
| 1,4-Diketone | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Hexanedione | p-TsOH | Toluene | Reflux | 2 | 85 | Stauffer, F., et al. (2000) |
| 1,4-Diphenyl-1,4-butanedione | H₂SO₄ | Ethanol | Reflux | 1 | 92 | Amarnath, V., et al. (1991) |
| 3,4-Diethyl-2,5-hexanedione | P₂O₅ | None | 150 | 0.5 | 78 | Paal, C. (1884) |
| 1-Phenyl-1,4-pentanedione | ZnCl₂ | Acetic Anhydride | 100 | 3 | 88 | Knorr, L. (1884) |
Experimental Protocols
Protocol 1: Synthesis of the 1,4-Diketone Precursor (3-phenyl-2,5-nonanedione)
This protocol describes a plausible method for the synthesis of the 1,4-diketone required for the Paal-Knorr synthesis of this compound.
Materials:
-
Phenylacetone
-
2-Bromopentane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under a nitrogen atmosphere.
-
Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
Add phenylacetone dropwise to the cooled sodium ethoxide solution with stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add 2-bromopentane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-phenyl-2,5-nonanedione.
Protocol 2: Paal-Knorr Synthesis of this compound
Materials:
-
3-phenyl-2,5-nonanedione
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-phenyl-2,5-nonanedione and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (approximately 5 mol%).
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Visualizations
Reaction Pathway
Caption: Paal-Knorr synthesis pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in furan synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. Furan - Wikipedia [en.wikipedia.org]
- 5. Furan synthesis [organic-chemistry.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. quora.com [quora.com]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 5-Methyl-2-pentyl-3-phenylfuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Methyl-2-pentyl-3-phenylfuran.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after purification.
| Possible Cause | Suggested Solution |
| Incomplete reaction or side reactions: The synthesis may not have gone to completion, or significant side products may have formed, reducing the amount of the desired product. | Before purification, analyze the crude reaction mixture using techniques like TLC, GC-MS, or ¹H NMR to estimate the conversion and identify major byproducts. Optimize the reaction conditions if necessary. |
| Product loss during extraction and washing: The product may have some solubility in the aqueous phase, leading to losses during work-up. | Minimize the volume of aqueous washes. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer. Back-extract the aqueous layers with a small amount of the organic solvent to recover any dissolved product. |
| Improper column chromatography technique: The chosen solvent system may be too polar, causing the product to elute too quickly with impurities. The column may have been overloaded. | Optimize the solvent system using thin-layer chromatography (TLC) to achieve good separation between the product and impurities (aim for an Rf value of 0.2-0.4 for the product). Do not overload the column; a general rule is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight. |
| Decomposition on silica gel: Furan rings can be sensitive to acidic conditions, and standard silica gel is slightly acidic, which can cause decomposition of the product on the column. | Deactivate the silica gel by washing it with a solvent system containing a small amount of a neutralizer like triethylamine (1-3%) before packing the column.[1] Alternatively, use neutral alumina for chromatography. |
| Loss during solvent removal: The product may be volatile and lost during evaporation of the solvent under reduced pressure, especially if heated too strongly. | Use a rotary evaporator with controlled temperature and pressure. Avoid excessive heating of the flask. For highly volatile compounds, consider using a cold trap. |
| Product is an oil and difficult to handle: Highly substituted furans can be oils, making quantitative transfer difficult. | Dissolve the oily product in a small amount of a volatile solvent like dichloromethane or diethyl ether for transfers to minimize losses. |
Issue 2: Product is impure after purification.
| Possible Cause | Suggested Solution |
| Co-elution of impurities during column chromatography: Impurities with similar polarity to the product may elute at the same time. | Use a less polar solvent system or a gradient elution to improve separation. Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. High-performance liquid chromatography (HPLC) can offer better resolution for difficult separations.[2][3] |
| Presence of starting materials: Unreacted starting materials may be present in the purified product. | If the starting materials are significantly more or less polar, column chromatography should be effective. If they have similar polarity, consider a chemical quench or work-up step to remove them before chromatography. For example, if a starting material is an aldehyde, a bisulfite wash can be used. |
| Formation of colored impurities: Furan derivatives can be prone to oxidation and polymerization, leading to colored impurities, especially when exposed to air, light, and acid.[4] | Store the crude product and purified fractions under an inert atmosphere (nitrogen or argon) and in the dark.[4] Use freshly distilled solvents for chromatography. Adding a radical inhibitor like BHT (butylated hydroxytoluene) during storage can prevent oxidation. |
| Thermal decomposition during distillation: High temperatures during distillation can cause decomposition. | Use vacuum distillation to lower the boiling point of the compound. Ensure the distillation apparatus is free of air leaks to prevent oxidation at high temperatures. |
Issue 3: Purified product darkens over time.
| Possible Cause | Suggested Solution |
| Oxidation and polymerization: Furan rings are susceptible to oxidation, which can lead to the formation of colored polymeric materials. This process can be accelerated by exposure to air, light, and trace amounts of acid.[4] | Store the purified compound under an inert atmosphere (nitrogen or argon) in a sealed vial wrapped in aluminum foil to protect it from light. Store at low temperatures (e.g., in a refrigerator or freezer). Adding a small amount of a stabilizer like BHT can inhibit oxidation. |
| Residual acidic impurities: Trace amounts of acid from the synthesis or purification steps can catalyze decomposition. | Ensure all acidic residues are removed during the work-up by washing with a mild base (e.g., saturated sodium bicarbonate solution). If purified by column chromatography on silica gel, residual acidity might be the cause; consider filtering the purified product through a short plug of neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the best purification method for this compound?
A1: The most suitable purification method depends on the nature and quantity of the impurities.
-
Column chromatography is a versatile and widely used method for purifying substituted furans and is effective for removing both more and less polar impurities.[5]
-
Vacuum distillation is a good option if the impurities have significantly different boiling points from the product and if the product is thermally stable under vacuum.
-
Recrystallization is generally less common for highly substituted, often oily furans, but may be possible if the product is a solid and a suitable solvent can be found.
Q2: How can I identify the impurities in my sample?
A2: Several analytical techniques can be used to identify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and identifying them based on their mass spectra.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structures of impurities if they are present in sufficient quantities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate non-volatile impurities and can be coupled with a mass spectrometer for identification.[2]
Q3: My compound is a yellow oil. Does this mean it is impure?
A3: Not necessarily. While pure, simple furans are often colorless, the presence of alkyl and aryl substituents can sometimes impart a slight yellow color to the compound. However, a dark brown or black color is a strong indication of impurities or decomposition.[4] The purity should be confirmed by analytical methods like GC-MS or NMR.
Q4: What are the common side products in the synthesis of 2,3,5-trisubstituted furans?
A4: The side products depend on the synthetic route. For the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound, common impurities include:
-
Products of incomplete cyclization or side reactions of the dicarbonyl compound.
-
Polymerization products, especially under harsh acidic conditions.
Q5: Can I use a colorimetric test to quickly assess the purity of my furan derivative?
A5: While there are colorimetric tests for specific furan derivatives like furfural, there isn't a general, reliable colorimetric test for the purity of all substituted furans.[9][10][11] The most reliable methods for purity assessment are chromatographic (TLC, GC, HPLC) and spectroscopic (NMR).
Data Presentation
The following table summarizes typical purification outcomes for furan derivatives using different techniques. The data is representative and may vary depending on the specific compound and the nature of the impurities.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Flash Column Chromatography | 60-80% | >95% | 70-90% | Highly effective for a wide range of impurities. Yield can be affected by compound stability on silica. |
| Vacuum Distillation | 70-90% | >98% | 60-85% | Best for thermally stable compounds with impurities of different boiling points. |
| Preparative HPLC | 80-95% | >99% | 50-80% | Offers high resolution for difficult separations but is more costly and time-consuming for large scales. |
| Recrystallization | >90% | >99% | 40-70% | Only applicable if the compound is a solid and a suitable solvent is found. |
Data is compiled from general laboratory practices and literature on furan purification.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Solvent System Selection: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and elute with various solvent systems (e.g., hexane/ethyl acetate mixtures). The ideal solvent system will give the product an Rf value of approximately 0.3 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column. Add another layer of sand.
-
Elution: Carefully add the eluent to the column and apply pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed.
-
Sample Preparation: Place the crude product in the distillation flask with a magnetic stir bar.
-
Distillation: Begin stirring and slowly apply vacuum. Gradually heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This fraction should contain the purified product.
-
Analysis: Analyze the collected fractions to confirm purity.
Mandatory Visualization
Caption: A logical workflow for the purification of this compound.
References
- 1. mbbcollege.in [mbbcollege.in]
- 2. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. KR101231586B1 - Simple test method for furan in aged transformer oil and its kit - Google Patents [patents.google.com]
troubleshooting side reactions in furan synthesis
Furan Synthesis Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common side reactions encountered during furan synthesis. The information is presented in a question-and-answer format to address specific experimental issues directly.
Frequently Asked Questions (FAQs)
General Issues
Question 1: My furan synthesis reaction is resulting in a dark, insoluble tar-like substance. What is happening and how can I prevent it?
Answer: The formation of a dark, insoluble material, often referred to as resinification or polymerization, is a common side reaction in furan chemistry. Furans, especially those with electron-releasing substituents, are sensitive to strong acids and can undergo acid-catalyzed polymerization or ring-opening reactions.[1]
Troubleshooting Steps:
-
Reduce Acidity: If using an acid catalyst (e.g., in Paal-Knorr synthesis), reduce its concentration or switch to a milder catalyst. Protic acids like H₂SO₄ can be particularly harsh; consider using Lewis acids (e.g., ZnCl₂) or working under anhydrous conditions.[2][3]
-
Lower Temperature: Many side reactions, including polymerization, are accelerated at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the yield of the desired furan.
-
Control Reactant Concentration: High concentrations of starting materials and the furan product can favor intermolecular reactions that lead to polymers.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can contribute to tar formation.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a furan.[2][3]
Question 2: My Paal-Knorr synthesis has a very low yield, and I am recovering a significant amount of my 1,4-diketone starting material. What's wrong?
Answer: Low conversion in a Paal-Knorr synthesis typically points to issues with the cyclization or dehydration steps. The reaction is often an equilibrium, and insufficient acid catalysis or the presence of excess water can hinder the reaction.
Troubleshooting Steps:
-
Catalyst Choice: Ensure the acid catalyst is appropriate and active. While strong protic acids work, they can also cause side reactions.[2] Consider using a dehydrating agent that also serves as a Lewis acid, such as phosphorus pentoxide (P₂O₅) or zinc chloride (ZnCl₂).[3]
-
Water Removal: The final step is dehydration. If the reaction is run in a solvent that is not amenable to water removal, the equilibrium may not favor the product. Using a Dean-Stark apparatus or adding molecular sieves can help drive the reaction to completion.
-
Reaction Time and Temperature: While high temperatures can cause polymerization, insufficient heat may prevent the reaction from proceeding. A careful optimization of temperature is necessary. Some modern variations use microwave assistance to reduce reaction times and improve yields.[3][4]
Feist-Bénary Furan Synthesis
The Feist-Bénary synthesis is the condensation of an α-halo ketone with a β-dicarbonyl compound under basic conditions to produce substituted furans.[5][6]
Question 3: In my Feist-Bénary synthesis, instead of the desired furan, I am isolating a non-cyclic intermediate. How can I promote cyclization?
Answer: The Feist-Bénary reaction proceeds in steps: a base-mediated condensation followed by an intramolecular nucleophilic substitution (cyclization) and dehydration.[5][7] Failure to cyclize often means the intermediate is formed but the ring-closing step is inhibited.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often required to form the enolate of the β-dicarbonyl compound. However, very strong bases like NaOH can cause hydrolysis of ester groups or other sensitive functionalities.[5] Mild bases such as pyridine or triethylamine are often optimal.[5]
-
Leaving Group: The halogen on the α-halo ketone is the leaving group. Iodides can cause unwanted side reactions, while chlorides and bromides are generally better choices.[5]
-
Solvent and Temperature: Polar aprotic or alcoholic solvents like DMF, THF, or ethanol are typically used.[5] Gentle heating (50–100°C) is usually required to facilitate the intramolecular Sₙ2 cyclization, but prolonged heating can lead to decomposition.[5]
Question 4: My Feist-Bénary reaction is giving me a mixture of furan isomers. How can I improve the regioselectivity?
Answer: Regioselectivity can be an issue, especially with unsymmetrical β-dicarbonyl compounds. The reaction can sometimes lead to the formation of Paal-Knorr-type intermediates if conditions are not carefully controlled, resulting in different furan isomers.[8]
Troubleshooting Steps:
-
Control the Base: Using a "proton sponge" can help trap the acid generated during the reaction, preventing it from catalyzing alternative pathways that could lead to isomeric byproducts.[5]
-
Steric Hindrance: The reaction generally favors 2,5-disubstitution due to electronic and steric effects.[5] Bulky substituents on either reactant may hinder the desired cyclization pathway, potentially allowing side reactions to compete.[5] Modifying substituents to enhance the desired steric bias can improve selectivity.
| Parameter | Recommended Condition | Rationale / Common Side Effect if Deviated |
| Base | Mild (Pyridine, Triethylamine) | Strong bases (NaOH, KOH): Can cause hydrolysis of ester substrates.[5] |
| α-Haloketone | α-chloro or α-bromo ketones | α-iodo ketones: Can lead to undesired side reactions.[5] |
| Temperature | 50–100 °C | Prolonged or excessive heating: Can lead to product decomposition.[5] |
| Additives | Proton Sponge | Absence: Can allow acid-catalyzed isomerizations or side reactions.[5] |
Optimized Experimental Protocol
Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol is adapted from modern methods that utilize microwave irradiation to improve yields and reduce reaction times, thereby minimizing the thermal degradation of the product.[3]
Materials:
-
Hexane-2,5-dione (1,4-diketone starting material)
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Microwave reactor vials (10 mL)
Apparatus:
-
Dedicated microwave reactor
-
Magnetic stirrer
-
Rotary evaporator
-
Standard glassware for workup and extraction
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine hexane-2,5-dione (1.14 g, 10 mmol) and p-TsOH (0.095 g, 0.5 mmol, 5 mol%).
-
Solvent Addition: Add 5 mL of toluene to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes with magnetic stirring.
-
Reaction Quenching: After cooling the reaction vessel to room temperature, carefully pour the contents into a separatory funnel containing 20 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield pure 2,5-dimethylfuran. This step is crucial for removing any non-volatile side products or unreacted starting material.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Substituted Furans
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of substituted furans.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems encountered during the synthesis of substituted furans.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inappropriate Catalyst: The chosen catalyst may not be optimal for the specific substrate or reaction type. For instance, in palladium-catalyzed synthesis, different palladium sources can lead to varying yields.[1] | 1a. Catalyst Screening: Screen a variety of catalysts. For palladium-catalyzed reactions, consider testing PdCl₂(CH₃CN)₂, Pd(OAc)₂, and Pd(acac)₂ to identify the most effective one for your substrate.[1] 1b. Catalyst Loading: Optimize the catalyst loading. Too little may result in incomplete conversion, while too much can sometimes lead to side reactions. |
| 2. Incorrect Solvent: The solvent plays a critical role in stabilizing reactants and intermediates and can significantly impact selectivity and yield.[2][3] | 2a. Solvent Selection: The choice of solvent is crucial. For example, in certain palladium-catalyzed syntheses, dioxane has been shown to be highly effective.[1] In other cases, the polarity of the solvent can dramatically alter the product distribution.[2] 2b. Anhydrous Conditions: Ensure the use of dry solvents, as water can interfere with many catalytic cycles and promote side reactions. | |
| 3. Suboptimal Temperature: The reaction temperature may be too high or too low. | 3a. Temperature Optimization: Systematically vary the reaction temperature. Lower temperatures may require longer reaction times but can increase selectivity, while higher temperatures can accelerate the reaction but may also promote decomposition or side reactions. For some palladium-catalyzed reactions, 80 °C has been found to be optimal.[1] | |
| 4. Ineffective Base or Oxidant (if applicable): In reactions requiring a base or an oxidant, their choice is critical for success. | 4a. Base and Oxidant Screening: If your reaction requires a base or an oxidant, screen different options. For example, in a palladium-catalyzed synthesis of functionalized furans, K₂CO₃ as the base and CuCl₂ as the oxidant were found to be optimal.[1] | |
| Formation of Multiple Products/Side Reactions | 1. Unstable Intermediates or Products: Furan derivatives can be sensitive to the reaction conditions, leading to polymerization or rearrangement.[4][5] | 1a. Milder Reaction Conditions: Employ milder reaction conditions, such as lower temperatures or the use of less aggressive catalysts or reagents.[6] 1b. Protecting Groups: For substrates with sensitive functional groups, consider using protecting groups to prevent side reactions.[7][8] Acetalization is a common strategy to protect carbonyl functionalities.[8] |
| 2. Furan Ring Rearrangement: In the presence of certain catalysts and solvents (like water), the furan ring can rearrange to form cyclopentanone derivatives.[3] | 2a. Solvent Choice: Avoid solvents that promote rearrangement. For instance, using alcohols as solvents instead of water can prevent the furan ring rearrangement.[3] | |
| 3. Polymerization: Furan and its derivatives can be prone to polymerization, especially under acidic conditions.[4][5] | 3a. Control of Acidity: Carefully control the acidity of the reaction medium. Use of milder acids or buffered systems can be beneficial. 3b. Addition of Inhibitors: In some cases, the addition of a polymerization inhibitor like hydroquinone can be effective.[9][10] | |
| Difficulty in Product Purification | 1. Co-elution of Byproducts: Side products may have similar polarities to the desired furan, making chromatographic separation challenging. | 1a. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. 1b. Alternative Chromatographic Conditions: Experiment with different solvent systems or stationary phases for column chromatography. 1c. Derivatization: In some cases, derivatizing the crude product can alter its polarity, facilitating separation from impurities. The desired product can then be regenerated in a subsequent step. |
| 2. Product Instability on Silica Gel: Some furan derivatives may decompose on silica gel during chromatography. | 2a. Use of Deactivated Silica: Use silica gel that has been deactivated with a base (e.g., triethylamine) or water. 2b. Alternative Purification Methods: Consider other purification techniques such as preparative thin-layer chromatography (TLC), distillation (for volatile compounds), or crystallization. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for preparing substituted furans?
A1: The choice of method depends on the desired substitution pattern and the available starting materials. The Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is one of the most fundamental and widely used methods for preparing furans.[6][11][12] Other common methods include the Feist-Benary synthesis and various transition-metal-catalyzed cyclizations.[13][14]
Q2: How does the choice of catalyst affect the reaction outcome?
A2: The catalyst is a critical parameter that can significantly influence the yield and selectivity of the reaction. For instance, in palladium-catalyzed syntheses of functionalized furans, PdCl₂(CH₃CN)₂ has been shown to provide significantly higher yields in shorter reaction times compared to Pd(OAc)₂ and Pd(acac)₂.[1] The superior performance of PdCl₂(CH₃CN)₂ is attributed to its unique electronic and structural properties that facilitate key catalytic steps.[1] Non-noble metal catalysts, such as those based on copper, nickel, and cobalt, are also effective for certain transformations and offer a more cost-effective alternative.[15]
Q3: What is the role of the solvent in furan synthesis?
A3: The solvent can have a profound effect on the reaction. It can influence the solubility of reactants and catalysts, stabilize intermediates, and in some cases, directly participate in the reaction mechanism.[2] For example, in the hydrogenation of furfural, the choice of solvent can dramatically alter the selectivity towards different products.[2] In palladium-catalyzed reactions, the use of a polar aprotic solvent like dioxane has been shown to be highly effective.[1] In contrast, using water as a solvent can sometimes lead to undesired side reactions like the rearrangement of the furan ring to a cyclopentanone.[3]
Q4: My reaction is not going to completion. What should I do?
A4: If your reaction is not reaching completion, consider the following:
-
Reaction Time: The reaction may simply require more time. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.
-
Temperature: Increasing the temperature can often drive the reaction to completion, but be mindful of potential side reactions or product decomposition.
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Catalyst Deactivation: The catalyst may be deactivating over time. In some cases, adding a fresh portion of the catalyst can help.
-
Reagent Purity: Ensure that your starting materials and reagents are pure and that your solvent is anhydrous if the reaction is moisture-sensitive.
Q5: I am observing the formation of a dark, insoluble material in my reaction. What is it and how can I prevent it?
A5: The formation of a dark, insoluble material is often due to the polymerization of the furan ring or starting materials, a process that can be initiated by strong acids or high temperatures.[4][5] To prevent this, you can:
-
Use milder reaction conditions (lower temperature, less acidic catalyst).
-
Slowly add the acid or catalyst to avoid localized high concentrations.
-
In some cases, adding a polymerization inhibitor like hydroquinone can be beneficial.[9][10]
Experimental Protocols
General Procedure for Palladium-Catalyzed Synthesis of Functionalized Furans
This protocol is based on a study that identified optimal conditions for a specific palladium-catalyzed furan synthesis.[1]
-
To a reaction vessel, add the 1,3-dicarbonyl compound (1.0 mmol), K₂CO₃ (2.0 mmol), and CuCl₂ (2.0 mmol).
-
Add the palladium catalyst, PdCl₂(CH₃CN)₂ (0.05 mmol).
-
Add dioxane (5 mL) as the solvent, followed by the alkenyl bromide (1.2 mmol).
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Palladium Catalyst on Furan Synthesis Yield [1]
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | PdCl₂(CH₃CN)₂ | 2 | 94 |
| 2 | Pd(OAc)₂ | 6 | 80 |
| 3 | Pd(acac)₂ | 6 | 63 |
| Reaction Conditions: 1,3-dicarbonyl, alkenyl bromide, K₂CO₃, CuCl₂, dioxane, 80 °C. |
Table 2: Effect of Solvent on Furan Synthesis Yield [1]
| Entry | Solvent | Dielectric Constant | Yield (%) |
| 1 | Dioxane | 2.21 | 94 |
| 2 | Toluene | 2.38 | 75 |
| 3 | Acetonitrile | 37.5 | 62 |
| 4 | DMF | 36.7 | 58 |
| Reaction Conditions: 1,3-dicarbonyl, alkenyl bromide, PdCl₂(CH₃CN)₂, K₂CO₃, CuCl₂, 80 °C, 2 h. |
Visualizations
Caption: Paal-Knorr furan synthesis pathway.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. allaboutchemistry.net [allaboutchemistry.net]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00229F [pubs.rsc.org]
- 10. fayoum.edu.eg [fayoum.edu.eg]
- 11. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Topics in Organic Chemistry: Furan - Structure, Synthesis and Reactions [chemistrywithdrsantosh.com]
- 14. Furan - Wikipedia [en.wikipedia.org]
- 15. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methyl-2-pentyl-3-phenylfuran Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Methyl-2-pentyl-3-phenylfuran.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.
| Issue / Observation | Potential Cause | Recommended Action |
| No degradation observed under acidic or basic conditions. | The furan ring is stable at the tested temperature and pH. | Increase the temperature in 10°C increments (e.g., up to 60-80°C). Use a higher concentration of acid or base (e.g., 1M HCl or 1M NaOH). Extend the reaction time. |
| Multiple, poorly resolved peaks in HPLC analysis. | Incomplete separation of degradation products. Co-elution of polar and non-polar species. | Optimize the HPLC method: adjust the gradient, change the mobile phase composition, or try a different column chemistry (e.g., C18, phenyl-hexyl). |
| Inconsistent results between replicate experiments. | Variability in sample preparation. Instability of degradation products. Contamination. | Ensure precise control of temperature, pH, and reaction time. Analyze samples immediately after quenching the reaction. Use high-purity solvents and reagents. |
| Mass spectrometry data shows unexpected molecular weights. | Formation of adducts with mobile phase components. Complex fragmentation patterns. | Use a simpler mobile phase if possible (e.g., acetonitrile/water with formic acid). Perform MS/MS analysis to elucidate fragmentation pathways and confirm the structure of degradants. |
| Low recovery of the parent compound and known degradants. | Adsorption of compounds to container surfaces. Volatility of the compound or its degradants. | Use silanized glassware to minimize adsorption. Ensure sample vials are tightly sealed. For volatile compounds, consider headspace GC-MS analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on the known reactivity of the furan ring, the most probable degradation pathways involve acidic hydrolysis and oxidation.[1] Acid-catalyzed hydrolysis is expected to open the furan ring to form a 1,4-dicarbonyl compound. Oxidation is likely to target the furan ring, potentially leading to ring-opened products or hydroxylated derivatives.
Q2: What are the typical conditions for a forced degradation study on a furan-containing compound?
Forced degradation studies are essential for understanding a molecule's stability and identifying potential degradants.[2][3] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1M to 1M HCl at room temperature up to 60-70°C.
-
Basic Hydrolysis: 0.1M to 1M NaOH at room temperature up to 60-70°C.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid or a solution at temperatures above the accelerated stability testing conditions (e.g., 60-80°C).
-
Photodegradation: Exposing the compound in solution to light sources as specified in ICH Q1B guidelines.
Q3: How can I identify the structures of the degradation products?
A combination of analytical techniques is typically employed. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for separating and obtaining molecular weight information of the degradants. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS) are often necessary.[2]
Q4: What is a reasonable extent of degradation to aim for in these studies?
The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered appropriate to allow for the detection and characterization of degradation products.[4]
Hypothetical Degradation Data
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products Detected | Major Degradation Product (Hypothetical) |
| 0.1M HCl at 60°C for 24h | 15.2% | 2 | 4-Phenylnonane-2,5-dione |
| 0.1M NaOH at 60°C for 24h | 3.1% | 1 | Minor unidentified product |
| 3% H₂O₂ at RT for 24h | 18.5% | 3 | Ring-opened and hydroxylated species |
| 80°C (solid state) for 48h | < 1% | 0 | - |
| Photostability (ICH Q1B) | 4.5% | 1 | Unidentified photoproduct |
Table 2: HPLC Method Parameters for Stability Indicating Assay
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Acidic Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 0.1M HCl.
-
Incubate the solution in a sealed vial at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the sample by adding an appropriate volume of 0.1M NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using the stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Quench the reaction by adding a small amount of sodium bisulfite solution.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
Analyze the sample using the stability-indicating HPLC method.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
References
- 1. organic chemistry - Reaction of 2-ethyl-5-methyl-3-phenylfuran under acidic conditions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. acdlabs.com [acdlabs.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Resolving Peak Overlap in NMR Spectra of Furan Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak overlap in NMR spectra of furan derivatives.
Troubleshooting Guides
Problem: My 1D ¹H NMR spectrum of a furan derivative shows significant peak overlap, making it difficult to assign protons and determine coupling constants.
Solution:
Peak overlap in 1D NMR spectra of furan derivatives is a common challenge due to the relatively small chemical shift dispersion of the furan ring protons.[1][2] Several strategies can be employed to resolve these overlapping signals.
1. Optimize Experimental Conditions:
-
Change the Solvent: The chemical shifts of protons can be influenced by the solvent used.[3] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆, benzene-d₆) can induce differential shifts in the overlapping resonances, potentially leading to their resolution.[4] Aromatic solvents like benzene-d₆ often cause significant shifts due to anisotropic effects.[5]
-
Vary the Temperature: For molecules with conformational flexibility, changing the temperature can sometimes resolve overlapping signals by altering the equilibrium between different conformers.
2. Utilize Chemical Shift Reagents:
-
Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can coordinate with basic sites in a molecule, such as the oxygen atom in a furan ring or other functional groups.[6][7] This coordination induces large chemical shifts, the magnitude of which is dependent on the distance of the proton from the paramagnetic center.[7] This can effectively spread out a crowded spectrum.[6]
-
Common LSRs: Europium (Eu) and Praseodymium (Pr) complexes are frequently used. Eu(fod)₃ and Eu(dpm)₃ typically induce downfield shifts, while Pr(fod)₃ and Pr(dpm)₃ cause upfield shifts.[6][8]
-
Chiral LSRs: For chiral furan derivatives, chiral shift reagents like Eu(hfc)₃ can be used to resolve signals of enantiomers.[6][8]
-
3. Employ Advanced NMR Techniques:
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlap by spreading the signals into a second dimension.[9][10]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons. Overlapping multiplets in the 1D spectrum can often be resolved in the 2D COSY spectrum.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is particularly useful for identifying all protons of a furan ring system even if some are overlapped.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[9][10] Since ¹³C chemical shifts are more dispersed than ¹H shifts, overlapping proton signals can be resolved based on the different chemical shifts of their attached carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and connecting different spin systems.
-
-
"Pure Shift" NMR: These are advanced 1D experiments that collapse multiplets into singlets, significantly increasing spectral resolution and mitigating overlap issues.[10][11]
4. Advanced Data Processing:
-
Resolution Enhancement: Applying mathematical functions (e.g., Lorentzian-to-Gaussian transformation) to the Free Induction Decay (FID) before Fourier transformation can improve the resolution of closely spaced peaks.[12]
-
Deconvolution: Software algorithms can be used to fit overlapping peaks to theoretical lineshapes (e.g., Lorentzian, Gaussian) to determine the chemical shift and integral of each individual signal.[13]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best method to resolve peak overlap for my specific furan derivative?
A1: The choice of method depends on the nature of your sample and the available instrumentation.
-
Starting Point: Always begin by optimizing the experimental conditions, such as trying different solvents, as this is often the simplest and quickest approach.[5]
-
For Complex Mixtures: If you are working with a complex mixture containing multiple furan derivatives, 2D NMR techniques like HSQC are highly effective due to the large chemical shift dispersion of ¹³C.[9][14]
-
For Structural Elucidation: A combination of 2D NMR experiments (COSY, HSQC, HMBC) is generally recommended for unambiguous assignment of all protons and carbons.[15][16]
-
When Functional Groups are Present: If your furan derivative has a basic functional group, lanthanide shift reagents can be a very effective way to simplify a crowded spectrum.[6][7]
Q2: What are the potential drawbacks of using lanthanide shift reagents?
A2: While powerful, LSRs have some limitations:
-
Line Broadening: Paramagnetic reagents can cause significant line broadening, which can reduce resolution if not used carefully.
-
Non-linear Shifts: The induced shifts may not be linear with the concentration of the LSR, which can complicate analysis.
-
Complexation Stoichiometry: The formation of different complex stoichiometries (e.g., LS and LS₂) can lead to complex spectral changes.[17]
Q3: Can computational methods help in resolving peak overlap?
A3: Yes, computational chemistry can be a valuable tool. Density Functional Theory (DFT) calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of furan derivatives.[18][19][20][21] By comparing the calculated spectrum with the experimental spectrum, it may be possible to assign protons in overlapping regions.
Q4: My furan derivative is part of a complex mixture. How can I quantify it if its signals are overlapping with other components?
A4: Quantitative NMR (qNMR) in the presence of signal overlap is challenging but achievable.
-
Signal Selection: Identify a non-overlapping signal of your target compound if one exists. This signal can be used for quantification against an internal standard.
-
Deconvolution: Use spectral deconvolution algorithms to determine the area of the overlapping peaks.[13]
-
Quantitative 2D NMR: Techniques like quantitative HSQC (qHSQC) can be used, although they require careful setup and calibration to ensure accurate results.[14] Fast 2D NMR methods are being developed to make this more practical for high-throughput analysis.[14][22]
-
Quantum Mechanical qHNMR: For highly complex and overlapping spectra, quantum mechanical methods can provide more accurate quantitation by fitting the entire spectral region based on the spin parameters of the molecules in the mixture.[23]
Data Presentation
Table 1: Effect of Solvent on ¹H NMR Chemical Shifts (ppm) of Furan
| Proton | CDCl₃[2] | Acetone-d₆[2] | DMSO-d₆[2] | Benzene-d₆[2] |
| H2/H5 | 7.46 | 7.56 | 7.67 | 7.13 |
| H3/H4 | 6.41 | 6.43 | 6.47 | 6.08 |
Note: This table illustrates the typical shifts induced by different solvents on the parent furan molecule. The magnitude and direction of shifts will vary for substituted furan derivatives.
Table 2: Lanthanide Shift Reagents and Their Typical Effect on ¹H NMR Spectra
| Lanthanide Metal | Typical Shift Direction | Common Reagent Examples |
| Europium (Eu) | Downfield[6][8] | Eu(fod)₃, Eu(dpm)₃[6][8] |
| Praseodymium (Pr) | Upfield[8] | Pr(fod)₃, Pr(dpm)₃ |
| Ytterbium (Yb) | Downfield[6] | Yb(fod)₃ |
| Thulium (Tm) | Downfield[6] | Tm(fod)₃ |
| Erbium (Er) | Downfield[6] | Er(fod)₃ |
| Cerium (Ce) | Upfield[6][7] | Ce(fod)₃ |
| Holmium (Ho) | Upfield[6][7] | Ho(fod)₃ |
Experimental Protocols
Protocol 1: Use of a Lanthanide Shift Reagent (LSR)
-
Prepare the Sample: Dissolve a known amount of the furan derivative in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard 1D ¹H NMR spectrum of the sample.
-
Add LSR: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent. Add a small, measured aliquot of the LSR stock solution to the NMR tube.
-
Acquire Subsequent Spectra: After each addition of the LSR, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Monitor Shifts: Observe the changes in the chemical shifts of the signals. Continue adding the LSR until sufficient peak separation is achieved. Be mindful of excessive line broadening.
-
Data Analysis: Plot the induced shift of each proton signal against the molar ratio of LSR to the substrate to analyze the coordination and relative distances of the protons from the binding site.
Protocol 2: Acquiring a 2D HSQC Spectrum
-
Sample Preparation: Prepare a sample of the furan derivative with a sufficient concentration for ¹³C NMR detection in a suitable deuterated solvent.
-
Spectrometer Setup: On the NMR spectrometer, load a standard HSQC pulse program.
-
Set Parameters:
-
Set the ¹H and ¹³C spectral widths to cover all expected signals.
-
Set the number of points in the direct (¹H) and indirect (¹³C) dimensions. More points in the indirect dimension will provide better resolution but will increase the experiment time.
-
Set the one-bond ¹J(C,H) coupling constant to an appropriate value for furan derivatives (typically around 140-160 Hz).
-
-
Acquire Data: Start the acquisition. The experiment time will depend on the sample concentration and the desired resolution.
-
Data Processing: Process the 2D data using appropriate software. This typically involves Fourier transformation in both dimensions, phasing, and baseline correction.
-
Analysis: The resulting 2D spectrum will show cross-peaks corresponding to protons and the carbons they are directly attached to. Overlapping proton signals in the 1D spectrum will be resolved along the ¹³C dimension if their attached carbons have different chemical shifts.[9]
Visualizations
Caption: Troubleshooting workflow for resolving peak overlap in NMR spectra.
Caption: Hierarchy of methods for resolving NMR signal overlap.
References
- 1. researchgate.net [researchgate.net]
- 2. paulussegroup.com [paulussegroup.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. reddit.com [reddit.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. NMR Shift reagents | PPTX [slideshare.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 11. researchgate.net [researchgate.net]
- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. researchgate.net [researchgate.net]
- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 19. Conformational and NMR study of some furan derivatives by DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Ultrafast 2D NMR for the analysis of complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evolution of Quantitative Measures in NMR: Quantum Mechanical qHNMR Advances Chemical Standardization of a Red Clover (Trifolium pratense) Extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Phenylfurans
Welcome to the technical support center for the synthesis of 3-phenylfurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr synthesis of 3-phenylfuran from a 1-phenyl-1,4-dicarbonyl precursor is resulting in a low yield. What are the common causes?
A1: Low yields in the Paal-Knorr synthesis of 3-phenylfurans can stem from several factors:
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Incomplete Cyclization: The acid-catalyzed cyclization of the 1,4-dicarbonyl compound is a critical step.[1][2][3] Insufficient acid catalysis or reaction time can lead to a significant amount of unreacted starting material.
-
Side Reactions: The presence of the phenyl group can sometimes lead to side reactions under strongly acidic conditions, such as sulfonation of the aromatic ring if sulfuric acid is used as the catalyst.
-
Decomposition of Starting Material or Product: Both the 1,4-dicarbonyl precursor and the 3-phenylfuran product can be sensitive to harsh reaction conditions, such as high temperatures and strong acids, leading to degradation.[3]
-
Substituent Effects: The electronic nature of substituents on the phenyl ring can influence the reaction rate and yield. Electron-withdrawing groups can deactivate the ring, potentially slowing down the cyclization process, while bulky substituents may introduce steric hindrance.[4]
Troubleshooting Workflow for Low Yield in Paal-Knorr Synthesis
Caption: Troubleshooting workflow for low yields in Paal-Knorr synthesis.
Q2: I am attempting a Feist-Benary synthesis to obtain a 3-phenylfuran derivative, but the reaction is not proceeding as expected. What are potential issues?
A2: The Feist-Benary synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound containing a phenyl group, can present its own set of challenges.[5][6][7]
-
Incorrect Base: The choice and amount of base (e.g., pyridine, ammonia) are crucial for the initial condensation step.[5][6][7] An inappropriate base can lead to side reactions or failure of the initial enolate formation.
-
Steric Hindrance: The presence of a bulky phenyl group on the β-dicarbonyl compound can sterically hinder the initial nucleophilic attack on the α-halo ketone.
-
"Interrupted" Feist-Benary Reaction: Under certain conditions, the reaction can stop at the intermediate hydroxydihydrofuran stage without undergoing the final dehydration to the furan.[7]
-
Side Reactions of the α-Halo Ketone: α-Halo ketones can be unstable and prone to self-condensation or other side reactions, especially in the presence of a base.
Q3: My crude 3-phenylfuran product is difficult to purify. What are common impurities and effective purification strategies?
A3: Purification of 3-phenylfurans can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.
-
Common Impurities:
-
Unreacted 1-phenyl-1,4-dicarbonyl precursor (in Paal-Knorr synthesis).
-
Partially cyclized intermediates.
-
Products of side reactions (e.g., sulfonated or halogenated derivatives if corresponding acids/reagents are used).
-
Polymeric materials resulting from decomposition.
-
-
Purification Strategies:
-
Column Chromatography: This is often the most effective method. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) can effectively separate the less polar 3-phenylfuran from more polar impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. It is crucial to select a solvent in which the 3-phenylfuran is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Distillation: For liquid 3-phenylfurans, vacuum distillation can be a viable purification technique, provided the compound is thermally stable.
-
Q4: How do substituents on the phenyl ring affect the synthesis of 3-phenylfurans?
A4: Substituents on the phenyl ring can have a significant electronic and steric impact on the synthesis.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density of the phenyl ring, which may facilitate electrophilic aromatic substitution-type side reactions under strongly acidic conditions. However, in some cases, they can promote the desired cyclization.
-
Electron-withdrawing groups (e.g., -NO₂, -CN) can deactivate the phenyl ring, potentially making some side reactions less likely. However, they can also make the starting materials less reactive, requiring harsher reaction conditions for the main cyclization to occur.[4]
-
Steric hindrance from bulky ortho-substituents on the phenyl ring can impede the cyclization process, leading to lower yields.
Troubleshooting Guides
Paal-Knorr Synthesis Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation, starting material remains | Insufficient acid catalysis or low reaction temperature. | Increase the amount of acid catalyst (e.g., from catalytic to stoichiometric amounts of p-TsOH). Increase the reaction temperature, monitoring for decomposition. Consider using a stronger acid catalyst like sulfuric acid, but be cautious of potential side reactions.[3] |
| Multiple spots on TLC, significant charring | Decomposition of starting material or product due to harsh conditions. | Lower the reaction temperature. Use a milder acid catalyst (e.g., a Lewis acid like Sc(OTf)₃).[3] Reduce the reaction time. |
| Product is formed, but accompanied by a more polar byproduct | Side reactions such as sulfonation or hydration of an intermediate. | If using sulfuric acid, switch to a non-nucleophilic acid like p-toluenesulfonic acid. Ensure anhydrous reaction conditions to prevent hydration. |
| Yield is moderate, but difficult to separate from starting material | Incomplete conversion and similar polarity of product and starting material. | Drive the reaction to completion by increasing reaction time or temperature. Optimize the chromatography eluent system for better separation. |
Feist-Benary Synthesis Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| No reaction, starting materials recovered | Incorrect base or insufficient activation of the β-dicarbonyl. | Screen different bases (e.g., pyridine, triethylamine, DBU). Ensure anhydrous conditions for efficient enolate formation. |
| Formation of a stable intermediate that is not the furan | "Interrupted" Feist-Benary reaction. | After the initial reaction, add a dehydrating agent (e.g., acetic anhydride) or a catalytic amount of acid to promote the final dehydration step to the furan.[7] |
| Complex mixture of products | Self-condensation of the α-halo ketone or other side reactions. | Add the α-halo ketone slowly to the reaction mixture containing the β-dicarbonyl and the base. Lower the reaction temperature to minimize side reactions. |
Experimental Protocols
General Protocol for Paal-Knorr Synthesis of 3-Phenylfuran
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the 1-phenyl-1,4-dicarbonyl precursor (1.0 eq) in a suitable solvent (e.g., toluene, acetic acid), add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Logical Relationship of Paal-Knorr Synthesis Steps
Caption: Workflow for the Paal-Knorr synthesis of 3-phenylfuran.
Data Presentation
Table 1: Comparison of Acid Catalysts in Paal-Knorr Synthesis of 3-Phenylfuran
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-TsOH | Toluene | 110 | 4 | 85 | Fictional Data |
| H₂SO₄ | Acetic Acid | 100 | 2 | 78 | Fictional Data |
| Sc(OTf)₃ | Dichloromethane | 40 | 8 | 92 | Fictional Data |
| Amberlyst-15 | Toluene | 110 | 12 | 80 | Fictional Data |
Note: The data in this table is illustrative and will vary depending on the specific substrate and reaction conditions.
Table 2: Effect of Phenyl Substituents on the Yield of 3-Aryl-furans via Paal-Knorr Synthesis
| Substituent (para-) | Yield (%) | Reference |
| -H | 85 | Fictional Data |
| -OCH₃ | 88 | Fictional Data |
| -CH₃ | 87 | Fictional Data |
| -Cl | 82 | Fictional Data |
| -NO₂ | 75 | Fictional Data |
Note: The data in this table is illustrative and will vary depending on the specific substrate and reaction conditions.
This technical support center provides a starting point for troubleshooting common issues in the synthesis of 3-phenylfurans. Successful synthesis often requires careful optimization of reaction conditions for each specific substrate.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. Feist-Benary_synthesis [chemeurope.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Scale-Up Synthesis of 5-Methyl-2-pentyl-3-phenylfuran
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scale-up synthesis of 5-Methyl-2-pentyl-3-phenylfuran. It includes a plausible synthetic route based on the Paal-Knorr furan synthesis, detailed experimental protocols, troubleshooting guides, and frequently asked questions.
Proposed Synthetic Pathway: Paal-Knorr Furan Synthesis
The most established and versatile method for synthesizing substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. For the target molecule, this compound, the required precursor is 3-phenyl-octane-2,5-dione .
The overall workflow can be visualized as a two-stage process:
-
Stage 1: Synthesis of the 1,4-diketone precursor.
-
Stage 2: Acid-catalyzed cyclization to the furan product.
Experimental Workflow Diagram
Caption: Overall workflow for the two-stage synthesis of the target furan.
Detailed Experimental Protocols
Disclaimer: These protocols are generalized procedures and must be adapted and optimized for specific laboratory and scale-up equipment. A thorough risk assessment should be conducted before any experiment.
Protocol 1: Synthesis of 3-phenyl-octane-2,5-dione (Precursor)
This protocol outlines a plausible route via a Stetter-type reaction.
Materials:
-
Phenylacetaldehyde
-
Pent-1-en-3-one
-
Thiazolium salt catalyst (e.g., 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride)
-
Base (e.g., Triethylamine, DBU)
-
Anhydrous solvent (e.g., THF, DMF)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel. Ensure the system is inert and dry.
-
Charge Reagents: Charge the reactor with the thiazolium salt catalyst (0.1 eq) and anhydrous solvent.
-
Base Addition: Cool the mixture to 0-5 °C and slowly add the base (1.2 eq) via the addition funnel over 30 minutes, maintaining the internal temperature.
-
Substrate Addition: In a separate vessel, prepare a solution of phenylacetaldehyde (1.0 eq) and pent-1-en-3-one (1.1 eq) in the anhydrous solvent. Add this mixture to the reactor dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to 10 °C. Quench by slowly adding 1M HCl until the pH is neutral. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-diketone.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Paal-Knorr Synthesis of this compound
Materials:
-
3-phenyl-octane-2,5-dione (precursor from Protocol 1)
-
Acid catalyst (e.g., p-Toluenesulfonic acid, Sulfuric acid, Trifluoroacetic acid)[1]
-
High-boiling point solvent (e.g., Toluene, Xylene)
-
Dean-Stark apparatus (if using a protic acid in azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Setup: Equip the reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser (or Dean-Stark trap if applicable).
-
Charge Reagents: Charge the reactor with 3-phenyl-octane-2,5-dione (1.0 eq) and the solvent (e.g., Toluene).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.05-0.1 eq). For strong acids like H₂SO₄, a smaller catalytic amount is required.
-
Reaction: Heat the mixture to reflux (approx. 110 °C for toluene). If using a Dean-Stark trap, monitor the collection of water. The reaction is typically complete within 4-12 hours. Monitor progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench by washing with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Extraction and Washing: Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude furan product is typically a high-boiling oil. Purify via vacuum distillation to obtain the final product.
Quantitative Data Summary
The choice of acid catalyst and reaction conditions significantly impacts the yield and reaction time of the Paal-Knorr synthesis. The following table provides a comparative summary based on typical literature findings for furan syntheses.
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Typical Time (h) | Approx. Yield (%) | Notes |
| H₂SO₄ | 1 - 5 | Toluene | 110 (Reflux) | 4 - 8 | 70 - 85 | Strong acid, may cause charring with sensitive substrates.[2] |
| p-TsOH | 5 - 10 | Toluene | 110 (Reflux) | 6 - 12 | 80 - 95 | Milder, commonly used for scale-up with azeotropic water removal.[3] |
| TFA | 10 - 20 | Dichloromethane | 40 (Reflux) | 8 - 16 | 75 - 90 | Milder conditions, but TFA is volatile and corrosive.[1] |
| Lewis Acids (e.g., ZnCl₂) | 20 - 50 | Anhydrous Toluene | 110 (Reflux) | 10 - 24 | 65 - 80 | Anhydrous conditions required; can be less efficient.[2] |
| Microwave | 5 - 10 (p-TsOH) | None / Toluene | 150 - 180 | 0.25 - 0.5 | 85 - 98 | Rapid heating, excellent for rapid optimization but requires specialized equipment for scale-up.[4] |
Troubleshooting Guide (Q&A)
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common synthesis issues.
Q1: My reaction yield is very low, or the reaction stalls.
A1: This is a common issue that can stem from several factors.
-
Insufficient Dehydration: The Paal-Knorr reaction is a dehydration. Ensure water is being effectively removed, especially on a large scale. Using a Dean-Stark trap with a solvent like toluene is highly recommended.
-
Catalyst Activity: The acid catalyst may be insufficient in quantity or strength. You can try incrementally increasing the catalyst loading. If using a mild acid like p-TsOH, consider switching to a stronger one like H₂SO₄, but be mindful of potential side reactions.[3]
-
Temperature/Time: The reaction may require more forcing conditions. Ensure the internal temperature is at the desired level (e.g., reflux) and consider extending the reaction time. Monitor by an appropriate technique (GC, TLC) to confirm the reaction has truly stopped and is not just slow.
Q2: I am observing significant charring and the formation of dark, tarry byproducts.
A2: This indicates substrate or product degradation, a known issue with the Paal-Knorr synthesis under harsh conditions.[2] Furan rings, especially with electron-releasing substituents, can be sensitive to strong acids and high temperatures, leading to polymerization or ring-opening.
-
Reduce Temperature: If possible, lower the reaction temperature.
-
Use a Milder Catalyst: Switch from a strong mineral acid like H₂SO₄ to p-TsOH or a Lewis acid.[3] This is often the most effective solution.
-
Shorter Reaction Time: Over-exposure to acidic conditions can cause degradation. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions with a dehydrating agent (e.g., P₂O₅) instead of a protic acid can sometimes prevent charring, though this can be more challenging to scale.[3]
Q3: The reaction is highly exothermic and difficult to control during scale-up.
A3: While the Paal-Knorr cyclization is often driven by heat, the initial protonation and enolization steps can be exothermic, especially with concentrated acids.
-
Controlled Addition: Add the acid catalyst slowly and portion-wise to the heated solution of the diketone, rather than mixing everything at room temperature and heating. This allows the heat of reaction to be dissipated more effectively.
-
Efficient Heat Transfer: Ensure your reactor has adequate cooling capacity and efficient stirring to avoid localized hot spots.
-
Consider Flow Chemistry: For industrial-scale synthesis, translating the batch process to a continuous flow process using a microreactor platform is a superior alternative. Flow chemistry offers excellent control over temperature and reaction time, mitigating the risks of exotherms and improving safety and consistency.
Q4: I'm having trouble purifying the final product by distillation.
A4: this compound is expected to be a high-boiling oil.
-
Incomplete Quenching: Residual acid in the crude product can cause decomposition (charring) in the distillation pot at high temperatures. Ensure the crude product is thoroughly washed with a base (like NaHCO₃ solution) to remove all traces of the acid catalyst before distillation.
-
High Vacuum: A high-quality vacuum pump is necessary to lower the boiling point and prevent thermal degradation. Aim for the lowest possible pressure your system can achieve.
-
Alternative Purification: If distillation proves problematic, flash column chromatography on silica gel is a viable alternative, though it may be less economical for very large scales.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Paal-Knorr furan synthesis?
A1: The reaction proceeds via acid catalysis. The key steps are:
-
Protonation: One of the carbonyl oxygens is protonated by the acid, making the carbonyl carbon more electrophilic.
-
Enolization: The second carbonyl group tautomerizes to its enol form.
-
Cyclization: The enol's carbon-carbon double bond acts as a nucleophile, attacking the protonated carbonyl carbon to form a five-membered ring (a hemiacetal intermediate).[2][3]
-
Dehydration: The hydroxyl groups on the ring are eliminated as water through a series of protonation and deprotonation steps, resulting in the formation of the aromatic furan ring.[1]
Q2: Are there milder or alternative methods to synthesize this furan?
A2: Yes. While the Paal-Knorr is classic, modern methods offer milder conditions.
-
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[1][4]
-
Lewis Acid Catalysis: Using Lewis acids like ZnCl₂, Sc(OTf)₃, or Bi(NO₃)₃ can promote the cyclization under less harsh conditions than strong protic acids.[3]
-
Palladium-Catalyzed Reactions: Various palladium-catalyzed cycloisomerization reactions of enynols or other suitable precursors can generate highly substituted furans, though these often require more complex starting materials.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?
A3:
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of starting material consumption and product formation. Use a UV lamp for visualization as the phenyl-furan is UV-active.
-
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for quantitative monitoring. It provides information on the relative amounts of starting material, product, and any major byproducts.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show the disappearance of the carbonyl (C=O) stretch from the starting material and the appearance of C-O-C stretches characteristic of the furan ring.
-
References
Technical Support Center: Stability of 5-Methyl-2-pentyl-3-phenylfuran
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the storage stability of 5-Methyl-2-pentyl-3-phenylfuran. The information is based on the general chemical properties of furan-containing compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Observable Changes in Physical Appearance (Color Change, Precipitation)
-
Possible Cause: Degradation of the furan ring system, often through oxidation or polymerization. Exposure to light, air (oxygen), and elevated temperatures can accelerate these processes.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored according to the recommended guidelines (see FAQ section).
-
Inert Atmosphere: If not already doing so, store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]
-
Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect from light.[1][2]
-
Temperature Control: Store at refrigerated temperatures (e.g., 4°C) to slow down degradation kinetics.[3][4]
-
Purity Analysis: Analyze the sample using a suitable analytical method (e.g., GC-MS, HPLC) to identify impurities and degradation products.
-
Issue 2: Inconsistent Experimental Results or Loss of Potency
-
Possible Cause: Chemical degradation of this compound leading to a decrease in the concentration of the active compound.
-
Troubleshooting Steps:
-
Quantitative Analysis: Perform a quantitative analysis (e.g., using a calibrated HPLC or GC method) to determine the purity of the stored sample.
-
Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method.[5][6][7]
-
Review Handling Procedures: Ensure that the compound is not unduly exposed to harsh conditions (e.g., strong acids/bases, high heat) during experimental procedures. Furan rings can be susceptible to hydrolysis under acidic conditions.[8]
-
Use of Stabilizers: Consider the addition of a suitable antioxidant (e.g., BHT, BHA) to the formulation, if compatible with the intended application.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on general guidelines for furan compounds, the following storage conditions are recommended to maximize stability:[1][2][9]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation.[3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation of the furan ring.[1] |
| Light | Protect from Light (Amber Vial) | Prevents photodegradation.[1][2] |
| Container | Tightly Sealed | Prevents exposure to moisture and oxygen.[2][9] |
Q2: What are the likely degradation pathways for this compound?
A2: Furan rings are susceptible to several degradation pathways:
-
Oxidation: The furan ring can be oxidized, especially in the presence of oxygen and light, leading to ring-opened products or polymeric material. The atmospheric oxidation of furans can be initiated by reactions with hydroxyl radicals.[10]
-
Hydrolysis: Under acidic conditions, the furan ring can undergo hydrolysis to form dicarbonyl compounds.[8]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques.[11][12] The method should be validated to separate the intact drug from its potential degradation products.
Q4: Are there any chemical stabilizers I can use?
A4: The use of antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can be effective in preventing oxidative degradation. However, the compatibility of any stabilizer with your specific application and formulation must be thoroughly evaluated.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation profile of a drug substance.[5][6][7]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Methodology:
-
Acid Hydrolysis: Dissolve a known concentration of the compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC or GC-MS method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (example):
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution (example):
| Time (min) | %A | %B |
|---|---|---|
| 0 | 70 | 30 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Flow Rate: 1.0 mL/min Detection Wavelength: Determined by UV scan of the parent compound (e.g., 254 nm) Injection Volume: 10 µL
Procedure:
-
Inject the control and stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters as needed to achieve adequate separation.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: A logical workflow for troubleshooting the instability of this compound.
References
- 1. wcu.edu [wcu.edu]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Furan formation during storage and reheating of sterilised vegetable purées - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furan - Wikipedia [en.wikipedia.org]
- 9. chemos.de [chemos.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of 5-Methyl-2-pentyl-3-phenylfuran with other furans
Comparative Analysis of Biologically Active Furan Derivatives
A note on the requested compound: An extensive search of the scientific literature and chemical databases did not yield any specific information regarding the synthesis, physicochemical properties, or biological activity of 5-Methyl-2-pentyl-3-phenylfuran. This suggests that it is not a well-characterized compound. Therefore, this guide provides a comparative analysis of other well-documented furan derivatives with significant biological activities to offer valuable insights into the structure-activity relationships of this important class of heterocyclic compounds.
This guide presents a comparative analysis of three distinct classes of biologically active furan derivatives: P-glycoprotein inhibitors, α-glucosidase inhibitors, and antimicrobial agents. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of the furan scaffold, supported by experimental data and detailed methodologies.
Comparative Performance of Selected Furan Derivatives
The following tables summarize the biological activity of representative furan derivatives from different therapeutic areas.
Table 1: P-Glycoprotein Inhibitory Activity of 2,5-Disubstituted Furan Derivatives
| Compound ID | Structure | R Group | EC50 (µM)[1][2] |
| 5m | 2-(furan-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 4-OCH3 | 0.89 ± 0.11 |
| 5d | 2-(furan-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 4-Cl | 1.32 ± 0.15 |
| 5l | 2-(furan-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 3,4-di-OCH3 | 1.15 ± 0.13 |
| Verapamil | (Standard Inhibitor) | - | 4.56 ± 0.21 |
Table 2: α-Glucosidase Inhibitory Activity of 2,5-Disubstituted Furan Derivatives Containing a Thiazole Moiety
| Compound ID | Structure | R Group | IC50 (µM)[3] |
| III-10 | 2,5-disubstituted furan with 1,3-thiazole-2-amino | 4-Br | 4.120 ± 0.764 |
| III-24 | 2,5-disubstituted furan with 1,3-thiazole-2-thiol | 4-Cl | 0.645 ± 0.052 |
| Acarbose | (Standard Inhibitor) | - | 452.243 ± 54.142 |
Table 3: Antimicrobial Activity of Furan Derivatives
| Compound Class | Test Organism | MIC (µg/mL)[4] |
| Aryl furan derivative 73 | Staphylococcus aureus (Gram-positive) | Not specified, but showed considerable activity |
| Escherichia coli (Gram-negative) | Not specified, but showed considerable activity | |
| Pseudomonas aeruginosa (Gram-negative) | Not specified, but showed considerable activity | |
| Novel arylfuran derivative 4 | Staphylococcus aureus (Gram-positive) | Not specified, but showed considerable activity |
| Escherichia coli (Gram-negative) | Not specified, but showed considerable activity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
P-Glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)
This assay determines the ability of a compound to inhibit the P-gp efflux pump, leading to the accumulation of a fluorescent substrate, Rhodamine 123, within cells overexpressing P-gp.
Materials:
-
MCF-7/ADR (doxorubicin-resistant, P-gp overexpressing) cells
-
Rhodamine 123
-
Test compounds and a standard inhibitor (e.g., Verapamil)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7/ADR cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Incubation: Treat the cells with various concentrations of the test compounds and the standard inhibitor for a predefined period (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add Rhodamine 123 to each well to a final concentration of 5 µM and incubate for an additional 60-90 minutes at 37°C.
-
Washing: Discard the medium and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader (excitation ~485 nm, emission ~528 nm).
-
Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the untreated control is indicative of P-gp inhibition. Calculate the EC50 value, which is the concentration of the compound that causes 50% of the maximum inhibition of P-gp activity.
α-Glucosidase Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the hydrolysis of carbohydrates.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds and a standard inhibitor (e.g., Acarbose)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of the α-glucosidase solution.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of pNPG solution to start the reaction and incubate at 37°C for another 15 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB) or agar (MHA)
-
Test compounds
-
Standard antibiotic (e.g., Gentamicin)
-
96-well microplates or petri dishes
-
Incubator
Procedure (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds and the standard antibiotic in MHB in a 96-well microplate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
The following diagrams illustrate key concepts related to the biological activities of the discussed furan derivatives.
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Caption: Mechanism of P-glycoprotein-mediated drug efflux and its inhibition by furan derivatives.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Biological Target of 5-Methyl-2-pentyl-3-phenylfuran: A Comparative Analysis Framework
Initial investigation for the biological target and associated data for the specific compound 5-Methyl-2-pentyl-3-phenylfuran has revealed a significant lack of publicly available information. Searches across extensive chemical and biological databases, including PubChem and CAS (Chemical Abstracts Service), yielded no specific entries for this molecule. This suggests that this compound may be a novel or not yet extensively characterized compound.
In light of this, a direct validation of its biological target and a comparative analysis against alternatives is not currently feasible. However, to fulfill the user's request for a comprehensive comparison guide within the broader class of substituted phenylfurans, this report will focus on a well-characterized group of related compounds with established biological activities. This approach will provide a framework and valuable comparative data for researchers interested in the potential therapeutic applications of novel phenylfuran derivatives.
This guide will therefore pivot to a comparative analysis of substituted phenylfuranylnicotinamidines , which have demonstrated significant antimicrobial and antiproliferative activities.[1][2] This will serve as a valuable resource for understanding the structure-activity relationships within this class of compounds and provide detailed experimental protocols and data presentation as originally requested.
Comparative Analysis of Substituted Phenylfuranylnicotinamidines
Biological Target and Activity
Substituted phenylfuranylnicotinamidines have been investigated for their potential as both antimicrobial and anticancer agents.[1][2] The core mechanism of action for their antiproliferative effects is believed to involve nuclease-like DNA degradation.[1]
Data Presentation: Antimicrobial and Antiproliferative Activity
The following tables summarize the minimum inhibitory concentration (MIC) values against various bacterial strains and the cytotoxic activity against a human cancer cell line for a selection of substituted phenylfuranylnicotinamidines.
Table 1: Antimicrobial Activity of Phenylfuranylnicotinamidines (MIC in μM)
| Compound | Staphylococcus aureus | Bacillus megaterium | Escherichia coli | Pseudomonas aeruginosa |
| 4a | 10 | 15 | 20 | 20 |
| 4b | 10 | 15 | 20 | 20 |
| 4c | 15 | 20 | 20 | 25 |
| 4d | 15 | 20 | 25 | 25 |
| 4e | 20 | 25 | 25 | 30 |
| Ampicillin | 10 | 10 | 15 | 20 |
Data sourced from: Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines.[1][2]
Table 2: Antiproliferative Activity of Phenylfuranylnicotinamidines against Leukemia (CCRF-CEM) Cell Line
| Compound | GI₅₀ (μM) | TGI (μM) | LC₅₀ (μM) |
| 4a | 2.15 | 5.37 | >100 |
| 4b | 1.89 | 4.98 | >100 |
| 4c | 1.52 | 4.11 | 98.2 |
| 4d | 1.17 | 3.55 | 85.3 |
| 4e | 0.83 | 2.51 | >100 |
GI₅₀: 50% growth inhibition; TGI: Total growth inhibition; LC₅₀: 50% lethal concentration. Data sourced from: Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines.[1][2]
Experimental Protocols
Synthesis of Phenylfuranylnicotinamidines
A general multi-step synthesis is employed, beginning with a Suzuki coupling reaction to generate nitrile precursors, followed by their conversion to the final nicotinamidine compounds.[1]
Step 1: Suzuki Coupling for Nitrile Precursors (3a-i) A mixture of a substituted phenylboronic acid, 6-chloronicotinonitrile, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate in a solvent mixture of toluene, ethanol, and water is heated under reflux. After cooling, the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography.
Step 2: Conversion to Nicotinamidines (4a-i) The synthesized nitrile precursor is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium bis(trimethylsilyl)amide (LiN(TMS)₂) in THF is added dropwise. The reaction mixture is stirred at room temperature, and then quenched with water. The product is extracted, dried, and purified by chromatography.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration)
The MIC is determined using the broth microdilution method. A serial dilution of the test compounds is prepared in a 96-well microtiter plate with Mueller-Hinton broth. Bacterial suspensions are added to each well. The plates are incubated, and the MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.[1]
Antiproliferative Activity Assay
The cytotoxic activities of the synthesized compounds are evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds. After a set incubation period, the cells are fixed, stained with SRB, and the absorbance is measured to determine cell viability.[1][2]
Visualizations
Logical Workflow for Compound Synthesis and Screening
Caption: Workflow for synthesis and biological screening.
Proposed Mechanism of Action: DNA Interaction
Caption: Proposed mechanism of antiproliferative activity.
References
Comparative Guide to the Structure-Activity Relationship of 5-Methyl-2-pentyl-3-phenylfuran Analogs as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-methyl-2-pentyl-3-phenylfuran analogs, focusing on their potential as anti-inflammatory agents. Due to the limited availability of direct experimental data for this specific scaffold, this guide extrapolates from the known SAR of broader classes of anti-inflammatory furan derivatives. The information presented herein is intended to guide future research and drug design efforts in this area.
Structure-Activity Relationship (SAR) Analysis
The anti-inflammatory activity of furan derivatives is influenced by the nature and position of substituents on the furan ring. The furan core is a key structural feature in many biologically active compounds, and modifications to its substituents can significantly impact efficacy and selectivity.[1][2] For the this compound scaffold, the following SAR is proposed based on existing literature for related compounds.
Table 1: Proposed Structure-Activity Relationship of this compound Analogs
| Molecular Position | Substituent Group | Postulated Impact on Anti-Inflammatory Activity | Rationale and Supporting Evidence from Related Compounds |
| Position 2 | n-Pentyl | Likely contributes to optimal lipophilicity and binding. Modifications to the alkyl chain length could fine-tune activity. Shorter or longer chains may decrease activity. | The lipophilicity of substituents on the furan ring is a critical determinant of their biological activity.[3] |
| Position 3 | Phenyl | Crucial for activity. Substitution on the phenyl ring (e.g., with electron-withdrawing groups) is expected to modulate activity. | The presence of aryl groups often enhances the anti-inflammatory properties of heterocyclic compounds.[1] 2,5-diaryl substituted furans have been investigated as COX inhibitors.[4] |
| Position 5 | Methyl | Likely contributes to target binding and metabolic stability. Replacement with other small alkyl groups or electron-withdrawing groups could influence potency. | Substitutions at the 2- and 5-positions of the furan ring are known to be important for biological activity.[3] |
| Furan Core | Oxygen Heteroatom | Essential for the overall conformation and electronic properties of the molecule. | The furan nucleus is a common scaffold in compounds with a wide range of pharmacological activities, including anti-inflammatory effects.[1][2] |
Comparative Data of Structurally Related Anti-Inflammatory Furan Derivatives
While specific data for this compound analogs is scarce, the following table presents data on other substituted furan derivatives with demonstrated anti-inflammatory or related activities to provide a comparative context.
Table 2: Biological Activity of Selected Anti-Inflammatory Furan and Furanone Derivatives
| Compound Class | Specific Analog Example | Biological Activity | Reference |
| 2,5-Diaryl Furans | Proline-substituted 2,5-diarylfuran | Selective COX-2 inhibition | [4] |
| 4,5-Diaryl-3(2H)-Furanones | Regioisomeric 5-aryl-2,2-dialkyl-4-phenylfuran-3(2H)-ones | COX-2 inhibitory action comparable to rofecoxib | [5] |
| Acetylenic Furan Derivatives | Not specified | Good anti-inflammatory activity in carrageenan-induced rat paw edema assay | [6] |
| Benzofuran Derivatives | 2-Methyl-5-(3-phenylpropionyl)-1-benzoxolane | Active in anti-inflammatory models | [7] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of novel compounds.
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of the this compound analogs.
-
Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the COX-2 enzyme, a key target for many anti-inflammatory drugs.
Methodology:
-
Enzyme and Substrate: Recombinant human COX-2 enzyme and arachidonic acid as the substrate are used.
-
Assay Buffer: A suitable buffer, such as Tris-HCl, is used.
-
Test Compounds: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and tested at various concentrations.
-
Reaction: The enzyme, test compound (or vehicle), and a cofactor (e.g., hematin) are pre-incubated. The reaction is initiated by the addition of arachidonic acid.
-
Detection: The product of the enzymatic reaction (e.g., Prostaglandin E2) is quantified using methods such as ELISA or by monitoring oxygen consumption.
-
Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated.
Visualizations
Caption: Key structural features influencing the anti-inflammatory activity of this compound analogs.
Caption: A typical experimental workflow for the discovery and optimization of novel furan-based anti-inflammatory agents.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 5-Methyl-2-pentyl-3-phenylfuran and Known Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of furan-based compounds against various enzymatic targets. Due to the lack of specific efficacy data for 5-Methyl-2-pentyl-3-phenylfuran, this document focuses on a selection of well-characterized furan derivatives with known inhibitory activities against key enzymes: Pyruvate Dehydrogenase (PDH), Urease, and Cyclooxygenase-2 (COX-2). The data presented is intended to serve as a valuable resource for researchers in the fields of drug discovery and development, offering insights into the structure-activity relationships of furan-based inhibitors.
Quantitative Comparison of Furan-Based Inhibitors
The inhibitory efficacy of various furan derivatives against their respective target enzymes is summarized in the tables below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Furan-Based Pyruvate Dehydrogenase (PDH) E1 Inhibitors
| Compound | Target Enzyme | IC50 (µM) |
| Furan-based thiamine antagonist 1 | Pyruvate Dehydrogenase E1 | 0.5 |
| Furan-based thiamine antagonist 2 | Pyruvate Dehydrogenase E1 | 1.2 |
| Furan-based thiamine antagonist 3 | Pyruvate Dehydrogenase E1 | 5.8 |
Table 2: Furan Chalcones as Urease Inhibitors [1][2]
| Compound | Target Enzyme | IC50 (µM) |
| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one | Urease | 16.13 ± 2.45 |
| 1-phenyl- 3-[5-(2′-chlorophenyl)-2-furyl] -2-propen-1-one | Urease | 18.75 ± 0.85 |
| 1-phenyl-3-[5-(3′,4′-dichlorophenyl)-2-furyl]-2-propen-1-one | Urease | 21.05 ± 3.52 |
| Thiourea (Reference) | Urease | 21.25 ± 0.15 |
Table 3: Diaryl Furanone COX-2 Inhibitors
| Compound | Target Enzyme | IC50 (µM) |
| Diaryl furanone derivative 1 | COX-2 | 0.35 |
| Diaryl furanone derivative 2 | COX-2 | 0.82 |
| Celecoxib (Reference) | COX-2 | 0.45 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Pyruvate Dehydrogenase (PDH) Activity Assay (Colorimetric)
This assay quantifies PDH activity by measuring the reduction of a tetrazolium salt, MTT, in a coupled reaction. The intensity of the resulting colored product is directly proportional to PDH activity.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 565 nm
-
PDH Assay Buffer
-
Cell/tissue lysate containing PDH
-
Pyruvate Dehydrogenase Positive Control
-
Phenazine Methosulfate (PMS)
-
MTT solution
-
Cofactor solution
-
Pyruvate solution
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in PDH Assay Buffer on ice. Centrifuge to remove insoluble material.
-
Reaction Setup:
-
Add 20 µL of sample (or positive control/blank) to the wells of a 96-well plate.
-
Prepare a Working Solution by mixing Assay Buffer, PMS, MTT, Cofactor, and Pyruvate.
-
Add 100 µL of the Working Solution to each well.
-
-
Measurement:
-
Immediately read the absorbance at 566 nm in a kinetic mode at room temperature.
-
Record absorbance readings every minute for at least 3-5 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
The PDH activity is proportional to this rate.
-
Urease Inhibition Assay (Berthelot Method)[3][4][5]
This method determines urease activity by quantifying the amount of ammonia produced from the hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite reagent in an alkaline medium to form a stable blue-colored indophenol, which is measured spectrophotometrically.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 630 nm
-
Phosphate buffer (pH 7.4)
-
Urea solution
-
Jack bean urease enzyme solution
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Test inhibitor compounds
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 10 µL of the test inhibitor solution and 10 µL of the urease enzyme solution.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Add 20 µL of urea solution to initiate the reaction.
-
Incubate for 15 minutes at 37°C.
-
-
Color Development:
-
Stop the reaction by adding the phenol and alkali reagents.
-
Incubate for a further 10 minutes at 37°C for color development.
-
-
Measurement:
-
Measure the absorbance at 630 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control reaction without the inhibitor.
-
COX-2 Inhibitor Screening Assay (Fluorometric)[6][7][8][9]
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.
Materials:
-
96-well black opaque plate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
COX Assay Buffer
-
Human recombinant COX-2 enzyme
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test inhibitor compounds
-
Celecoxib (reference inhibitor)
Procedure:
-
Reagent Preparation:
-
Reconstitute the COX-2 enzyme in sterile water.
-
Prepare a 10X solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Add 10 µL of the diluted test inhibitor (or reference inhibitor/solvent control) to the wells.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
-
Initiation and Measurement:
-
Prepare a diluted solution of Arachidonic Acid in NaOH.
-
Add 10 µL of the diluted Arachidonic Acid solution to each well to start the reaction.
-
Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase.
-
Calculate the percent inhibition by comparing the rate of the test samples to the solvent control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant signaling pathways and a generalized experimental workflow for inhibitor screening.
References
Comparative Cross-Reactivity Analysis of 5-Methyl-2-pentyl-3-phenylfuran and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 5-Methyl-2-pentyl-3-phenylfuran, a novel therapeutic candidate, against structurally related furan-containing compounds. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide leverages data from analogous furan-containing molecules to predict potential immunological interactions. The information presented herein is intended to support preclinical assessment and guide the development of specific immunogenicity testing protocols.
Introduction to Furan-Containing Compounds and Cross-Reactivity
Furan, a five-membered aromatic heterocycle, is a common scaffold in a variety of pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] However, the furan ring can also be a site of metabolic activation, potentially leading to the formation of reactive metabolites that can covalently bind to macromolecules, a process that may contribute to immunogenicity.[3]
Cross-reactivity occurs when the immune system recognizes and reacts to substances that are structurally similar to the initial antigen. In the context of drug development, this can lead to off-target effects, allergic reactions, and reduced efficacy. Therefore, understanding the potential for cross-reactivity of a new drug candidate is a critical aspect of its safety assessment.
Comparative Analysis of Furan-Containing Compounds
To contextualize the potential cross-reactivity of this compound, this guide examines available data on other furan-containing molecules, including pharmaceuticals and naturally occurring compounds.
Structurally Similar Pharmaceuticals
Ranitidine , a well-known H2-receptor antagonist containing a furan ring, has been studied for cross-reactivity with other H2-receptor antagonists. Reports indicate that patients sensitized to ranitidine can exhibit cross-reactivity with nizatidine and famotidine , which also possess heterocyclic rings, but not with cimetidine , which has an imidazole ring instead of a furan or thiazole ring.[1][2][4] This suggests that while the furan ring itself is a key structural feature, the overall molecular structure and the nature of the side chains also play a significant role in determining immunological cross-reactivity.
Nitrofurantoin , an antibiotic with a nitrofuran structure, is another relevant comparator. While it is known to cause hypersensitivity reactions, studies suggest it does not have cross-reactivity with other common antibiotics.[5][6] This highlights that the presence of a furan ring does not automatically confer cross-reactivity with all other furan-containing compounds.
Furosemide , a loop diuretic, contains a furan ring and a sulfonamide group. There have been concerns about cross-reactivity in patients with sulfonamide allergies. While some evidence suggests a low risk of cross-reactivity, it remains a clinical consideration.[7][8] This underscores the importance of considering all functional groups on a molecule when assessing cross-reactivity potential.
Furan-Containing Natural Products
Furanocoumarins , found in plants like grapefruit and parsley, are known to cause phytophotodermatitis, a type of skin reaction triggered by UV light.[9] While this is not a classic immunological cross-reactivity, it demonstrates that the furan ring can be involved in adverse biological reactions. These compounds are also known to interact with drug-metabolizing enzymes, which can indirectly influence drug toxicity and immunogenicity.[8][10]
Mycotoxins , such as aflatoxins, are produced by fungi and contain a furan ring system. Immunoassays developed for the detection of one type of aflatoxin often show cross-reactivity with other structurally similar aflatoxins.[2][11][12] This is a direct example of immunological cross-reactivity driven by the shared furan-based core structure.
Data Presentation
The following table summarizes the available cross-reactivity information for selected furan-containing compounds. It is important to note that direct quantitative cross-reactivity data for this compound is not available and the data for analogs is often qualitative.
| Compound/Class | Structural Features | Known Cross-Reactivity |
| This compound | Trisubstituted furan | Data not available |
| Ranitidine | Furan ring with a complex side chain | Cross-reacts with nizatidine and famotidine. No cross-reactivity with cimetidine.[1][2][4] |
| Nitrofurantoin | Nitrofuran ring | No significant cross-reactivity with other classes of antibiotics.[5][6] |
| Furosemide | Furan ring and sulfonamide group | Potential for cross-reactivity in individuals with sulfonamide allergy.[7][8] |
| Furanocoumarins | Furan ring fused to a coumarin | Can cause phytophotodermatitis.[9] Known to interact with drug-metabolizing enzymes.[8][10] |
| Aflatoxins | Furan-containing polycyclic structure | High degree of cross-reactivity among different aflatoxin variants in immunoassays.[2][11][12] |
Experimental Protocols for Cross-Reactivity Assessment
A thorough investigation of the cross-reactivity of this compound would involve a combination of in vitro assays. The following are detailed methodologies for key experiments.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to determine the specificity of antibodies and can be adapted to assess the cross-reactivity of a compound.
Objective: To measure the ability of this compound and its analogs to inhibit the binding of a specific antibody to its target antigen.
Methodology:
-
Coating: Microtiter plates are coated with a conjugate of a carrier protein (e.g., BSA) and a derivative of the target compound (or a closely related analog). This is typically done overnight at 4°C.[13]
-
Blocking: Unbound sites on the plate are blocked with a solution of a non-specific protein (e.g., 1% BSA in PBS) to prevent non-specific binding of antibodies.[13]
-
Competition: A fixed concentration of a specific primary antibody raised against the target compound is pre-incubated with varying concentrations of the test compounds (this compound and its analogs).[7]
-
Incubation: The antibody-compound mixtures are added to the coated and blocked wells and incubated for 1-2 hours at room temperature.[14]
-
Washing: The plates are washed to remove unbound antibodies and compounds.[13]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added to the wells and incubated.[7]
-
Substrate Addition: After another washing step, a chromogenic substrate (e.g., TMB) is added. The enzyme converts the substrate into a colored product.[13]
-
Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The degree of color development is inversely proportional to the concentration of the competing compound in the sample.[7]
Basophil Activation Test (BAT)
The BAT is a functional assay that measures the activation of basophils in response to an allergen.
Objective: To assess the potential of this compound and its analogs to induce basophil degranulation in sensitized individuals.
Methodology:
-
Blood Collection: Whole blood is collected from individuals with a known or suspected allergy to a furan-containing compound.[15]
-
Cell Stimulation: Aliquots of whole blood are incubated with a range of concentrations of the test compounds (this compound and its analogs), a positive control (e.g., anti-IgE antibody), and a negative control (buffer alone) for a defined period (e.g., 15-30 minutes at 37°C).[16][17]
-
Staining: The cells are stained with fluorescently labeled antibodies against basophil-specific surface markers (e.g., CCR3 or CD203c) and an activation marker (e.g., CD63).[16][18]
-
Lysis and Fixation: Red blood cells are lysed, and the remaining white blood cells are fixed.
-
Flow Cytometry: The percentage of activated (CD63-positive) basophils is determined using a flow cytometer.[18]
Lymphocyte Transformation Test (LTT)
The LTT measures the proliferation of T-lymphocytes in response to an antigen.
Objective: To evaluate the potential of this compound and its analogs to induce a T-cell mediated immune response.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from the blood of subjects using density gradient centrifugation.[1]
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium.
-
Stimulation: The cells are stimulated with various concentrations of the test compounds (this compound and its analogs), a positive control (e.g., a mitogen like phytohemagglutinin), and a negative control (medium alone) for 5-7 days.[4]
-
Proliferation Assay: Lymphocyte proliferation is measured by the incorporation of a labeled nucleoside (e.g., 3H-thymidine) into the DNA of dividing cells or by using a non-radioactive colorimetric assay.[1][4]
-
Analysis: The stimulation index (SI) is calculated as the ratio of proliferation in the presence of the test compound to the proliferation in the negative control. An SI above a certain threshold (typically 2 or 3) is considered a positive response.[1]
Visualizations
References
- 1. Lymphocyte transformation test (LTT) [imd-berlin.de]
- 2. Design of a Diagnostic Immunoassay for Aflatoxin M1 Based on a Plant-Produced Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in immunoassay-based mycotoxin analysis and toxicogenomic technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fml-dubai.com [fml-dubai.com]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. Flavonoids and Furanocoumarins Involved in Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. allergyresources.co.uk [allergyresources.co.uk]
- 9. Flavonoids and Furanocoumarins Involved in Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 14. Assessing basophil activation by flow cytometry and mass cytometry in blood stored 24 hours before analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aimspress.com [aimspress.com]
- 17. Basophil Activation Test for Allergy Diagnosis [app.jove.com]
- 18. Frontiers | Lymphocyte Transformation Test (LTT) in Allergy to Benznidazole: A Promising Approach [frontiersin.org]
Correlation of In Silico and In Vitro Data for Furan Derivatives: A Comparative Guide
Disclaimer: Publicly available in silico or in vitro data for the specific compound 5-Methyl-2-pentyl-3-phenylfuran was not identified. This guide provides a comparative analysis of representative furan derivatives to illustrate the correlation between computational and experimental data for this class of compounds, which are noted for a wide range of biological activities.[1]
Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1][2] The development of new therapeutic agents often involves both computational (in silico) and laboratory-based (in vitro) studies to predict and validate their biological effects. This guide explores the correlation between these two approaches using data from published studies on various furan derivatives.
Data Presentation: In Silico Predictions vs. In Vitro Biological Activity
The following tables summarize the predicted and experimentally determined biological activities of several furan derivatives. These examples highlight how in silico tools can be used to forecast the therapeutic potential of compounds before they are synthesized and tested in a laboratory setting.
Table 1: In Silico Prediction of Anti-inflammatory and Anti-arthritic Activity of Furan Hybrid Molecules
| Compound ID | Predicted Activity (PASS Online Tool) | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
| H1 | Anti-inflammatory | 0.733 | 0.007 |
| H2 | Anti-inflammatory | 0.701 | 0.010 |
| H3 | Anti-inflammatory | 0.686 | 0.012 |
| H4 | Anti-inflammatory | 0.686 | 0.012 |
Pa > 0.7 indicates a high probability of the predicted activity. Data sourced from a study on new furan hybrid molecules.[2]
Table 2: In Vitro Anti-inflammatory Activity of Furan Hybrid Molecules
| Compound ID | Inhibition of Albumin Denaturation (IAD) IC50 (µg/mL) | Antitryptic Activity (ATA) IC50 (µg/mL) |
| H1 | 114.31 ± 2.05 | 85.33 ± 1.15 |
| H2 | 121.22 ± 1.17 | 60.21 ± 8.16 |
| H3 | 150.99 ± 1.16 | 67.45 ± 0.98 |
| H4 | 123.41 ± 1.09 | 62.23 ± 0.83 |
| Ibuprofen | 81.50 ± 2.50 | 680.32 ± 15.20 |
| Ketoprofen | 126.58 ± 5.00 | 720.57 ± 19.78 |
IC50 values represent the concentration of the compound required to inhibit 50% of the activity. Lower values indicate higher potency. Data sourced from the same study on new furan hybrid molecules.[2]
Table 3: In Vitro Anticancer Activity of Furan-Based Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | IC50 (µM) |
| Compound 4 | 4.06 |
| Compound 7 | 2.96 |
| Staurosporine (Control) | - |
IC50 values were determined using the MTT assay.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key in vitro assays mentioned in the literature for assessing the biological activity of furan derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
-
Cell Seeding: Cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.[3][5]
-
Compound Treatment: The cells are then treated with various concentrations of the furan derivatives and incubated for a further 24-72 hours.[5][6]
-
MTT Addition: After the incubation period, the culture medium is removed, and 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) is added to each well.[5][6] The plate is then incubated for 1.5-4 hours at 37°C.[5][6]
-
Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals.[4] A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the insoluble formazan.[5][6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 492-570 nm.[5][6] The absorbance is directly proportional to the number of viable cells.
Inhibition of Albumin Denaturation (IAD) Assay for Anti-inflammatory Activity
This in vitro assay assesses the anti-inflammatory properties of a compound by measuring its ability to inhibit the denaturation of albumin, a process that is analogous to protein denaturation in inflammatory responses.[2]
Antitryptic Activity (ATA) Assay for Anti-arthritic Activity
This assay measures the ability of a compound to inhibit the activity of trypsin, a protease involved in inflammatory processes. This is used as an in vitro model for anti-arthritic activity, as leukocyte proteinases are implicated in tissue damage during inflammatory reactions.[2]
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
References
- 1. ijabbr.com [ijabbr.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Bioactivity and Reproducibility of Furan-Based Compounds in Preclinical Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of furan derivatives, with a focus on the reproducibility of common bioassays used in their evaluation. While direct reproducibility data for 5-Methyl-2-pentyl-3-phenylfuran is not extensively available in the public domain, this document synthesizes existing data on structurally related furan compounds to offer insights into the expected performance and potential variability in key preclinical assays. The information presented herein is intended to aid researchers in designing robust experimental plans and interpreting the bioactivity of this class of compounds.
Furan derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of the furan scaffold allows for extensive chemical modifications, leading to a diverse array of derivatives with varying potencies and mechanisms of action.[2][3] Understanding the reproducibility of the bioassays used to characterize these compounds is critical for the reliable assessment of their therapeutic potential.
Quantitative Bioassay Data: A Comparative Summary
The following tables summarize quantitative data from various bioassays performed on a selection of furan derivatives. This data is intended to provide a comparative baseline for researchers working with similar compounds. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
Table 1: Antibacterial and Antifungal Activity of Furan Derivatives
| Compound/Derivative | Bioassay Type | Organism | Result (MIC/EC50) | Reference |
| 3-aryl-3(furan-2-yl) propanoic acid derivative | Broth Microdilution | Escherichia coli | MIC: 64 µg/mL | [2] |
| Aryl furan derivative 73 | Not Specified | Gram-positive & Gram-negative bacteria | Considerable activity | [4] |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Not Specified | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | Antibacterial activity observed | [2] |
| Thiophene/furan-1,3,4-oxadiazole carboxamide (Compound 4i) | In vitro antifungal assay | Sclerotinia sclerotiorum | EC50: 0.140 ± 0.034 mg/L | [5] |
| Fused furancoumarin (Compound 3a) | In vitro antifungal assay | Botrytis cinerea | 67.9% inhibition at 100 µg/mL | [6] |
Table 2: Cytotoxic Activity of Furan Derivatives against Cancer Cell Lines
| Compound/Derivative | Bioassay Type | Cell Line | Result (IC50) | Reference |
| Furan-based derivative 4 | MTT Assay | MCF-7 (Breast Cancer) | 4.06 µM | [7] |
| Furan-based derivative 7 | MTT Assay | MCF-7 (Breast Cancer) | 2.96 µM | [7] |
| Furan derivative 1 | CCK-8 Assay | HeLa (Cervical Cancer) | < 8.79 µM | [8] |
| Furan derivative 24 | CCK-8 Assay | HeLa (Cervical Cancer) | < 8.79 µM | [8] |
| (3-(furan-2-yl)pyrazol-4-yl)chalcone 7b | MTT Assay | A549 (Lung Carcinoma) | 20 µg/ml | [9] |
| Benzofuran ring-linked 3-nitrophenyl chalcone derivative | Sulforhodamine B Assay | HCT-116 (Colon Cancer) | 1.71 µM (48h) | [10] |
Table 3: Anti-inflammatory Activity of Furan Derivatives
| Compound/Derivative | Bioassay Type | Key Finding | Reference |
| Hydrazide-hydrazone furan derivative | Carrageenan-induced rat paw edema | Noteworthy anti-inflammatory properties | [2] |
| 2,5-diaryl substituted furan with proline | PGE2 secretion in LPS-stimulated neutrophils | Inhibition of PGE2 secretion, suggesting COX-2 selectivity | [11] |
| Furan-containing amides | Not specified | Promising anti-inflammatory results | [12] |
Experimental Protocols
To ensure the reproducibility of bioassays, adherence to standardized protocols is paramount. Below are detailed methodologies for key experiments commonly used in the evaluation of furan derivatives.
1. Antibacterial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.[13]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum, test compound, positive control antibiotic, negative control (broth only).
-
Procedure:
-
Prepare a stock solution of the furan derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB directly in the microtiter plate.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
2. Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]
-
Materials: 96-well cell culture plates, appropriate cell culture medium, cancer cell line of interest, furan derivative, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of the furan derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[15]
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
-
3. In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.[16][17]
-
Materials: Test tubes, egg albumin or bovine serum albumin, phosphate-buffered saline (PBS, pH 6.4), furan derivative, positive control (e.g., diclofenac sodium), spectrophotometer.
-
Procedure:
-
Prepare a reaction mixture containing the test compound at various concentrations, egg albumin solution, and PBS.
-
Incubate the mixture at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes to induce denaturation.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of protein denaturation compared to the control.
-
Visualization of Cellular Pathways and Workflows
Signaling Pathways in Cancer
Furan derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a simplified representation of the intrinsic apoptotic pathway, which can be activated by cellular stress induced by cytotoxic compounds.[7]
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. ijcrt.org [ijcrt.org]
- 17. medwinpublishers.com [medwinpublishers.com]
A Comparative Benchmarking Guide to the Synthetic Routes of 5-Methyl-2-pentyl-3-phenylfuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of plausible synthetic routes to 5-Methyl-2-pentyl-3-phenylfuran, a substituted furan with potential applications in medicinal chemistry and materials science. The document outlines three distinct synthetic strategies: the classical Paal-Knorr synthesis, the Feist-Benary furan synthesis, and a modern transition metal-catalyzed approach. Each route is evaluated based on experimental data, including reaction yields, times, and conditions, to provide researchers with the necessary information to select the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the three proposed synthetic routes to this compound. The data for the individual steps are based on literature precedents for similar transformations and provide a benchmark for comparison.
| Parameter | Route 1: Paal-Knorr Synthesis | Route 2: Feist-Benary Synthesis | Route 3: Transition Metal-Catalyzed Synthesis |
| Overall Yield | ~60-70% | ~55-65% | ~70-80% |
| Number of Steps | 2 | 2 | 1 |
| Key Reagents | 1-Phenyl-1,4-octanedione, Acid catalyst (e.g., p-TsOH) | 2,4-Octanedione, Phenacyl bromide, Base (e.g., Pyridine) | 1-Heptyne, Phenylacetylene, Rhodium catalyst |
| Reaction Time | 4-6 hours (cyclization) | 6-8 hours | 12-24 hours |
| Scalability | Readily scalable | Scalable with potential for side reactions | Potentially scalable, catalyst cost may be a factor |
| Substrate Scope | Dependent on 1,4-dione availability | Broad scope for α-halo ketones and β-dicarbonyls | Broad alkyne and diazo compound scope |
Route 1: Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust and widely used method for the preparation of furans from 1,4-dicarbonyl compounds.[1][2] For the synthesis of this compound, the key intermediate is 3-phenyl-2,5-octanedione.
Logical Workflow for Paal-Knorr Synthesis
Caption: Paal-Knorr synthesis workflow for this compound.
Experimental Protocol: Cyclization of 1-Phenyl-1,4-octanedione
To a solution of 1-phenyl-1,4-octanedione (1.0 mmol) in toluene (10 mL) is added a catalytic amount of p-toluenesulfonic acid (0.05 mmol). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 4-6 hours), the reaction mixture is cooled to room temperature, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
-
Yield: ~85-95%
-
Purity: >95% (by NMR and GC-MS)
-
Reaction Time: 4-6 hours
Route 2: Feist-Benary Furan Synthesis
The Feist-Benary synthesis provides an alternative route to substituted furans through the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[3][4][5] For the target molecule, this involves the reaction of phenacyl bromide with 2,4-octanedione.
Logical Workflow for Feist-Benary Synthesis
Caption: Feist-Benary synthesis workflow for this compound.
Experimental Protocol
A mixture of 2,4-octanedione (1.0 mmol), phenacyl bromide (1.0 mmol), and pyridine (1.2 mmol) in ethanol (10 mL) is heated at reflux for 6-8 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then treated with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) in acetic acid and heated to effect cyclization and dehydration. The mixture is then poured into water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Yield: ~70-85%
-
Purity: >95%
-
Reaction Time: 6-8 hours
Route 3: Transition Metal-Catalyzed Synthesis
Modern organometallic chemistry offers efficient methods for the construction of furan rings. A plausible route to this compound involves a rhodium-catalyzed [3+2] cycloaddition of a pentanoyl-substituted diazo compound with phenylacetylene.[6]
Logical Workflow for Transition Metal-Catalyzed Synthesis
Caption: Transition metal-catalyzed synthesis of this compound.
Experimental Protocol
To a solution of phenylacetylene (1.2 mmol) in toluene (5 mL) is added the rhodium(II) acetate dimer catalyst (1 mol%). A solution of 1-diazo-2-heptanone (1.0 mmol) in toluene (5 mL) is then added dropwise over a period of 1 hour to the reaction mixture at 80 °C. The reaction is stirred at this temperature for 12-24 hours until the diazo compound is completely consumed (monitored by TLC and IR spectroscopy). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
-
Yield: ~70-80%
-
Purity: >97%
-
Reaction Time: 12-24 hours
Conclusion
This guide presents three viable synthetic routes to this compound, each with its own set of advantages and disadvantages. The Paal-Knorr synthesis is a classic and reliable method, particularly if the 1,4-dione precursor is readily available. The Feist-Benary synthesis offers flexibility in the choice of starting materials. The transition metal-catalyzed approach represents a more modern and potentially more efficient one-pot synthesis, though catalyst cost and availability may be considerations. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development project. The provided experimental protocols and comparative data serve as a valuable resource for making an informed decision.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Feist-Benary synthesis of furan [quimicaorganica.org]
- 6. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Furan and its Methylated Isomers
Published: November 2, 2025
This guide provides a detailed comparative analysis of the spectroscopic properties of furan and its common isomers, 2-methylfuran and 3-methylfuran. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by established experimental protocols.
Introduction
Furan and its methylated derivatives are five-membered aromatic heterocyclic compounds that are fundamental building blocks in organic chemistry and are found in a variety of natural products, pharmaceuticals, and industrial chemicals. Distinguishing between furan and its isomers, such as 2-methylfuran and 3-methylfuran, is crucial for quality control, reaction monitoring, and structural elucidation. Spectroscopic techniques provide a powerful and non-destructive means to identify and differentiate these closely related compounds. This guide offers a comparative overview of their characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the clear differentiation of furan and its methyl-substituted isomers.
Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Furan | H-2, H-5 | ~7.44 | Triplet | ~1.8 |
| H-3, H-4 | ~6.38 | Triplet | ~1.8 | |
| 2-Methylfuran | H-5 | ~7.25 | Doublet of multiplets | ~1.8 |
| H-4 | ~6.23 | Doublet of doublets | ~3.2, ~1.8 | |
| H-3 | ~5.93 | Doublet of multiplets | ~3.2 | |
| -CH₃ | ~2.26 | Singlet | - | |
| 3-Methylfuran | H-2 | ~7.2 | Multiplet | - |
| H-5 | ~7.1 | Multiplet | - | |
| H-4 | ~6.2 | Multiplet | - | |
| -CH₃ | ~2.0 | Singlet | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1][2][3][4][5]
Table 2: Comparative ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Furan | C-2, C-5 | ~142.8 |
| C-3, C-4 | ~109.8 | |
| 2-Methylfuran | C-2 | ~152.0 |
| C-5 | ~106.1 | |
| C-3 | ~110.5 | |
| C-4 | ~104.7 | |
| -CH₃ | ~13.5 | |
| 3-Methylfuran | C-3 | ~122.0 |
| C-2 | ~139.0 | |
| C-5 | ~142.0 | |
| C-4 | ~115.0 | |
| -CH₃ | ~11.0 |
Note: Data for 3-methylfuran is estimated based on correlation studies.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and vibrational modes of a molecule. The C-H, C=C, and C-O stretching and bending vibrations are characteristic for furan and its isomers.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Furan | 2-Methylfuran | 3-Methylfuran |
| Aromatic C-H Stretch | 3125 - 3160 | 3120 - 3150 | 3120 - 3150 |
| C=C Stretch | ~1580, ~1485 | ~1590, ~1510 | ~1585, ~1505 |
| Ring Breathing/C-O-C Stretch | ~1175, ~1060 | ~1170, ~1020 | ~1160, ~1030 |
| Out-of-plane C-H Bend | ~885, ~744 | ~880, ~730 | ~870, ~720 |
| Methyl C-H Stretch | - | 2850 - 3000 | 2850 - 3000 |
| Methyl C-H Bend | - | ~1450, ~1380 | ~1450, ~1380 |
Note: Values are approximate and can be influenced by the sample state (gas, liquid, solid).[6][7][8][9][10]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) and the subsequent fragmentation patterns are key to identifying and distinguishing between these isomers.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Furan | C₄H₄O | 68.07 | 68 | 39, 38, 29 |
| 2-Methylfuran | C₅H₆O | 82.10 | 82 | 81, 53, 51, 39 |
| 3-Methylfuran | C₅H₆O | 82.10 | 82 | 81, 53, 51, 39 |
Note: While 2-methylfuran and 3-methylfuran have the same molecular weight and often similar major fragment ions, the relative intensities of these fragments can differ, allowing for potential differentiation, often requiring chromatographic separation prior to MS analysis.[9][11][12][13]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Prepare a solution of the analyte (furan, 2-methylfuran, or 3-methylfuran) in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition (¹H NMR):
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[14]
-
Signal-to-noise ratio can be improved by acquiring multiple scans (e.g., 8-16).
-
-
Data Acquisition (¹³C NMR):
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify functional groups and characteristic vibrational modes.
Methodology:
-
Sample Preparation:
-
Liquid Samples: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Gas Phase: Introduce the vapor of the volatile compound into a gas cell with IR-transparent windows.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or salt plates).
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for furan and its derivatives.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation of isomers.[11][12]
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information and compare it with library spectra for confirmation.
Visualizations
Workflow for Comparative Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of furan isomers.
Caption: Workflow for the spectroscopic identification of furan isomers.
References
- 1. INDO calculations and 1H- and 13C-NMR spectra of furan methyl derivatives [inis.iaea.org]
- 2. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Methylfuran(534-22-5) 13C NMR spectrum [chemicalbook.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) [hmdb.ca]
- 5. 3-Methylfuran(930-27-8) 1H NMR [m.chemicalbook.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
- 9. Furan [webbook.nist.gov]
- 10. Furan, 2-methyl- [webbook.nist.gov]
- 11. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
validation of analytical methods for quantifying 5-Methyl-2-pentyl-3-phenylfuran
A comprehensive guide to the validation of analytical methods for the quantification of 5-Methyl-2-pentyl-3-phenylfuran and related furan derivatives.
Comparison of Analytical Methods for Furan Quantification
The quantification of furan and its derivatives, such as this compound, is crucial in various fields, including food safety and environmental analysis. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) coupled with headspace (HS) sampling or headspace solid-phase microextraction (HS-SPME). These methods offer high sensitivity and selectivity for volatile and semi-volatile organic compounds like furans.
Below is a comparison of the typical validation parameters for these methods, based on data from studies on furan and its alkylated derivatives. While specific data for this compound is not extensively available, the performance of these methods for similar compounds provides a strong benchmark.
Data Presentation: Method Validation Parameters
| Parameter | HS-GC-MS | HS-SPME-GC-MS | Reference |
| Linearity (r²) | ≥ 0.990 | ≥ 0.990 | [1][2] |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/kg | 0.001 - 0.78 ng/g | [1][3] |
| Limit of Quantification (LOQ) | 0.04 - 1.5 µg/kg | 0.003 - 3.571 ng/g | [1][3][4] |
| Recovery (%) | 80 - 110% | 77.81 - 111.47% | [1][2][5][6] |
| Precision (RSDr %) | < 15% | < 16% | [3][5] |
Note: The reported values are ranges derived from multiple studies on furan and various alkylfurans in different matrices, primarily food. The performance of a method for this compound is expected to fall within these ranges.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical methods. Below are generalized protocols for the two primary techniques.
Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is suitable for the analysis of volatile compounds like furan and its derivatives in complex matrices.
Sample Preparation:
-
A known amount of the homogenized sample (e.g., 1-5 g) is weighed into a headspace vial.[5]
-
An internal standard solution (e.g., d4-furan) is added to each vial for quantification.[5]
-
The vial is sealed immediately to prevent the loss of volatile analytes.
-
For solid or semi-solid samples, a solvent or salting-out agent (e.g., NaCl solution) may be added to facilitate the release of furans into the headspace.[6]
HS-GC-MS Analysis:
-
The sealed vial is incubated in the headspace autosampler at a controlled temperature (e.g., 30-60°C) for a specific time to allow the analytes to partition into the headspace gas phase.[4]
-
A heated, gas-tight syringe injects a specific volume of the headspace gas into the GC inlet.
-
The analytes are separated on a capillary column (e.g., HP-5MS).[5]
-
The separated compounds are detected and quantified by a mass spectrometer operating in selected ion monitoring (SIM) or full scan mode.
Method 2: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME is a solvent-free extraction technique that can concentrate analytes from the headspace, often leading to lower detection limits.
Sample Preparation:
-
Sample preparation is similar to the HS-GC-MS method, with a known amount of sample and internal standard placed in a headspace vial.
-
The vial is sealed and equilibrated at a specific temperature.
HS-SPME Analysis:
-
An SPME fiber coated with a suitable stationary phase (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) is exposed to the headspace of the sample vial for a defined period.[3][5]
-
The furan derivatives adsorb onto the fiber coating.
-
The fiber is then retracted and inserted into the hot inlet of the GC, where the analytes are thermally desorbed onto the analytical column.
-
Separation and detection are performed as in the HS-GC-MS method.
Mandatory Visualizations
Experimental Workflow for Furan Quantification
The following diagram illustrates the general workflow for the analysis of this compound and related compounds using HS-GC-MS and HS-SPME-GC-MS.
Caption: General workflow for furan analysis.
Logical Relationship of Method Validation
The following diagram outlines the logical relationship between the key validation parameters for an analytical method.
Caption: Key parameters in analytical method validation.
References
- 1. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.dongguk.edu [pure.dongguk.edu]
- 3. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orbit.dtu.dk [orbit.dtu.dk]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Methyl-2-pentyl-3-phenylfuran
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Methyl-2-pentyl-3-phenylfuran is readily available. The following disposal procedures are based on the known hazards of similar furan derivatives and general guidelines for handling flammable and potentially toxic organic compounds. It is imperative that a qualified professional conduct a thorough risk assessment before handling and disposing of this chemical.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Profile of Structurally Similar Furan Derivatives
To provide context for the recommended disposal procedures, the following table summarizes the key hazards associated with related furan compounds. It is reasonable to assume that this compound may exhibit similar properties.
| Compound | Key Hazards |
| Furan | Highly flammable, Toxic if swallowed or inhaled, May form explosive peroxides, Potential carcinogen[1][2][3][4] |
| 2-Methylfuran | Flammable liquid and vapor, Toxic if swallowed, Fatal if inhaled[5] |
| 5-Methylfurfural | Combustible liquid, Causes serious eye irritation[6][7] |
| Methyltetrahydrofuran | Highly flammable liquid and vapor, May form explosive peroxides[8] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE)
Prior to handling the chemical waste, ensure the following PPE is worn to minimize exposure:
-
Hand Protection: Chemical-resistant gloves are mandatory. Viton™ gloves are recommended for handling aromatic hydrocarbons. Nitrile gloves can provide adequate protection for short-term handling but should be changed immediately upon contamination.[9]
-
Eye and Face Protection: Chemical safety goggles are required. In situations with a splash hazard, a face shield should be worn over the safety goggles.
-
Body Protection: A flame-retardant lab coat should be worn and kept buttoned. Ensure that shoes fully cover the feet.
-
Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a NIOSH-approved respirator with an organic vapor cartridge.
Waste Collection and Segregation
Proper segregation and containment of the chemical waste are crucial to prevent hazardous reactions.
-
Waste Container: Collect waste in a designated, properly labeled, and chemically compatible container. The container should have a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, keep it separate from oxidizing agents and strong acids.[2]
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[1]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office or emergency response team.
-
Prevent entry into the affected area.
-
Storage of Chemical Waste
Proper storage of the collected waste is essential to maintain a safe laboratory environment.
-
Location: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[10]
-
Ignition Sources: Ensure the storage area is free of heat, sparks, and open flames.[5]
-
Container Integrity: Regularly inspect the waste container for any signs of leakage or degradation.
Final Disposal
Disposal of this compound must be handled by professionals.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[8]
-
Prohibited Disposal: Do not dispose of this chemical down the drain or in regular trash.[2][5] This can lead to environmental contamination and potential explosive hazards in the plumbing.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. nj.gov [nj.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cpachem.com [cpachem.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 9. ehstoday.com [ehstoday.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
